Tert-butyl methyl(2-(methylamino)ethyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRUHANEXOZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559919 | |
| Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112257-19-9 | |
| Record name | tert-Butyl methyl[2-(methylamino)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70559919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a diamine derivative containing a carbamate protecting group. Its structure is of interest to researchers in medicinal chemistry and drug development due to its potential applications as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | [1] |
| CAS Number | 112257-19-9 | [1] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Color | Colorless to light yellow | [3] |
| Boiling Point | 239.1 °C (estimated) | Chemchart |
| Melting Point | 33.32 °C (estimated) | Chemchart |
| Density | 0.957 g/cm³ | [4] |
| pKa | 9.96 ± 0.10 (Predicted) | [3] |
| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [1] |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine.
3.1.1. Materials and Equipment
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Methanol/Dichloromethane (1:20 v/v) as eluent
3.1.2. Procedure
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[3]
-
Quench the reaction by adding deionized water (20 mL).[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield the pure this compound as a colorless oil.[3]
Caption: Synthesis workflow for this compound.
Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis:
-
Spectrometer: 400 MHz
-
Observed Peaks: δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[3]
-
3.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI)
-
Analysis:
-
Calculated m/z for [M+H]⁺ (C₉H₂₁N₂O₂⁺): 189.1603
-
Measured m/z: 189.1601[3]
-
Biological Activity
This compound has been identified as an experimental anticancer agent.[4] It has been observed to induce the regression of various cancers in animal models.[4] The mechanism of action is reported to involve binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[4]
Furthermore, this compound has shown inhibitory effects on the replication of human cytomegalovirus (HCMV), a virus associated with certain types of cancer.[4]
The specific signaling pathways and molecular interactions through which this compound exerts its anticancer and antiviral effects are still under investigation and not fully elucidated in publicly available literature.
Safety and Handling
This compound is classified as a hazardous substance.
GHS Hazard Statement: H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Response:
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep in a dark place under an inert atmosphere at room temperature. [Sigma-Aldrich]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and methods for its analytical characterization. While its biological activities as an experimental anticancer and antiviral agent are promising, further research is required to fully understand its mechanisms of action. Adherence to strict safety protocols is essential when handling this compound.
References
Elucidation of the Structure of tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a compound of interest in pharmaceutical research. The guide details the synthesis, spectroscopic analysis, and presents a logical workflow for its structural confirmation. Furthermore, it explores the potential relevance of this molecule in drug development, particularly in oncology.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 112257-19-9 | [1][2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 188.27 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| Density | 0.957 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 244.5 ± 19.0 °C (Predicted) | [3] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [1] |
| InChI | InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the mono-Boc protection of N,N'-dimethylethylenediamine. This procedure is outlined below.
Experimental Protocol: Synthesis
Materials:
-
N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).[3]
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution while maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.[3]
-
Quench the reaction by adding deionized water (20 mL).[3]
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield this compound as a colorless oil (4.37 g, 81% yield).[3]
Structure Elucidation Workflow
The definitive identification of this compound relies on a combination of spectroscopic techniques. The logical workflow for its structure elucidation is presented below.
Spectroscopic Data and Analysis
The following sections detail the key spectroscopic data used to confirm the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the protonated molecule, which is crucial for determining its elemental composition.
Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.
Data:
| Ion | Calculated m/z | Measured m/z |
|---|
| [M+H]⁺ | 189.1603 | 189.1601 |
Analysis: The measured m/z of 189.1601 for the [M+H]⁺ ion is in excellent agreement with the calculated mass for the molecular formula C₉H₂₁N₂O₂⁺, confirming the elemental composition of the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. For quantitative analysis, a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time should be used.
Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 3.39-3.36 | m | 2H | -N(Boc)-CH₂- |
| 2.95-2.90 | s | 3H | -N(Boc)-CH₃ |
| 2.76 | m | 2H | -CH₂-NH(CH₃) |
| 2.48 | s | 3H | -NH-CH₃ |
| 1.48 | s | 9H | -C(CH₃)₃ |
Analysis: The ¹H NMR spectrum clearly shows all the expected proton signals.[3] The singlet at 1.48 ppm integrating to 9H is characteristic of the tert-butyl group of the Boc protecting group. The two singlets at 2.90-2.95 ppm and 2.48 ppm, each integrating to 3H, correspond to the two distinct methyl groups. The two multiplets at 3.36-3.39 ppm and 2.76 ppm, each integrating to 2H, represent the two methylene groups of the ethylenediamine backbone.
While an experimental ¹³C NMR spectrum was not found in the literature, a predicted spectrum can be generated based on known chemical shift values for similar functional groups.
Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C=O (carbamate) |
| ~80 | -C(CH₃)₃ |
| ~50 | -N(Boc)-CH₂- |
| ~48 | -CH₂-NH(CH₃) |
| ~35 | -N(Boc)-CH₃ |
| ~33 | -NH-CH₃ |
| ~28 | -C(CH₃)₃ |
Analysis: The predicted ¹³C NMR spectrum is expected to show seven distinct carbon signals. The carbamate carbonyl carbon is predicted to be the most downfield signal around 155 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three methyl carbons of the tert-butyl group at approximately 28 ppm. The remaining signals correspond to the two methylene carbons and the two N-methyl carbons.
Predicted Infrared (IR) Spectroscopy
Predicted Data:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | N-H stretch (secondary amine) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1690 | C=O stretch (carbamate) |
| ~1470-1450 | C-H bend (alkane) |
| ~1160 | C-O stretch (ester) |
Analysis: The IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine. A strong absorption band around 1690 cm⁻¹ would confirm the presence of the carbamate carbonyl group. The C-H stretching and bending vibrations of the alkyl groups would also be prominent.
Relevance in Drug Development and Potential Signaling Pathway
This compound has been described as an experimental anticancer drug.[2] It has been suggested to bind to Cetuximab and its conjugates, which are effective against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus (HCMV), a virus implicated in some cancers.[2]
Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), thereby inhibiting downstream signaling pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[4][5] HCMV infection has been shown to activate several oncogenic signaling pathways, including PI3K/Akt and MAPK, to promote cancer cell growth and survival.[6][7]
Based on this information, a hypothetical signaling pathway illustrating the potential mechanism of action of a drug conjugate involving this compound is presented below. This compound could act as a linker to deliver a cytotoxic agent to cancer cells targeted by an antibody like Cetuximab, or it could have intrinsic activity that synergizes with the antibody's effects.
This guide provides a thorough technical overview for the structural elucidation of this compound, integrating synthetic protocols, spectroscopic data analysis, and its potential applications in the field of drug development. The provided information is intended to support researchers and scientists in their ongoing work with this and similar molecules.
References
- 1. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 3. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
- 4. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Human cytomegalovirus in cancer: the mechanism of HCMV-induced carcinogenesis and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Story of Human Cytomegalovirus and Cancer: Increasing Evidence and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate
This technical guide provides a comprehensive overview of tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS Number: 112257-19-9), a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, safety and handling, synthesis protocols, and applications.
Chemical and Physical Properties
This compound is a carbamate derivative that is typically a colorless to light yellow liquid at room temperature.[1] Its chemical structure features a tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities, making it a valuable building block for the selective synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112257-19-9 | [2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [2] |
| Molecular Weight | 188.27 g/mol | [2][3] |
| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate | [2] |
| Density | 0.957 g/cm³ | [3] |
| Boiling Point | 226.74 °C to 239.1 °C (Estimated) | [4] |
| Melting Point | 33.32 °C (Estimated) | [4] |
| Flash Point | 104.96 °C (Estimated) | [4] |
| Water Solubility | 26370.7 mg/L to 192930 mg/L (Estimated) | [4] |
| Physical Form | Liquid | [1][5] |
| pKa | 9.96 ± 0.10 (Predicted) | |
| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [2][5] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC | [2][3] |
Safety and Hazard Information
This compound is classified as a hazardous substance, primarily causing severe skin burns and eye damage.[2][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
| Hazard Pictogram | GHS05 | [5] | |
| Signal Word | Danger | [5][6] | |
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [2][5][6] |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [2][5] |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [6] | |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [6] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |
| P310 | Immediately call a POISON CENTER/doctor. | [6] | |
| P405 | Store locked up. | [2][5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Storage Conditions: Keep in a dark place under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated at 2-8°C.[3][5][7]
Applications in Research and Development
This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of the Boc protecting group allows for selective reactions on the free secondary amine, making it a versatile building block for creating more complex molecules.[8][9]
Its applications include:
-
Pharmaceutical Intermediates: It is a key component in the synthesis of various pharmaceutical compounds.[8]
-
Anticancer Research: The compound has been investigated as part of experimental anticancer drugs.[3] It has been shown to bind to the antigen Cetuximab and its conjugates, which are effective against colorectal cancer cells.[3]
-
Antiviral Research: It has demonstrated inhibitory effects on the replication of human cytomegalovirus.[3]
-
Fine Chemical Synthesis: The selective protection of one amine group makes it a valuable tool in multi-step organic syntheses where differential reactivity of amino groups is required.[9]
Experimental Protocols
A common method for synthesizing this compound involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This procedure selectively protects one of the amino groups.
Materials and Reagents:
-
N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol/Dichloromethane (1/20, v/v) as eluent
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled N,N'-dimethylethylenediamine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm gradually to room temperature and continue stirring overnight.
-
Quench the reaction with deionized water (20 mL).
-
Extract the product with dichloromethane (2 x 40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) mixture as the eluent to yield the target compound as a colorless oil.
References
- 1. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]
- 2. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. This compound | 112257-19-9 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 112257-19-9|this compound|BLD Pharm [bldpharm.com]
- 8. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Boc-N,N'-dimethylethylenediamine
Introduction
N-Boc-N,N'-dimethylethylenediamine, systematically named tert-butyl methyl[2-(methylamino)ethyl]carbamate, is a pivotal bifunctional building block in modern organic and medicinal chemistry. Its molecular architecture, featuring a secondary amine and a tert-butyloxycarbonyl (Boc) protected tertiary amine, offers a strategic advantage for selective chemical modifications. This differential protection allows for sequential functionalization of the two nitrogen atoms, making it an invaluable intermediate in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and advanced materials.
This guide provides a comprehensive overview of the core characteristics of N-Boc-N,N'-dimethylethylenediamine, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its strategic utility in synthetic chemistry.
Core Physicochemical Properties
The fundamental physical and chemical properties of N-Boc-N,N'-dimethylethylenediamine are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| CAS Number | 112257-19-9 | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 244.5 ± 19.0 °C at 760 mmHg | [1] |
| Flash Point | 101.6 ± 21.5 °C | [1] |
| Storage Temperature | 4 °C | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| IUPAC Name | tert-butyl methyl[2-(methylamino)ethyl]carbamate | [1] |
| SMILES | O=C(OC(C)(C)C)N(C)CCNC | [2] |
| InChI | 1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3 | [1] |
| InChI Key | DFVRUHANEXOZGT-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for the verification and characterization of N-Boc-N,N'-dimethylethylenediamine. The following tables outline the typical spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
Note: NMR spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | Triplet (t) | 2H | -CH₂-N(Boc)CH₃ |
| ~2.75 | Triplet (t) | 2H | -CH₂-NHCH₃ |
| ~2.85 | Singlet (s) | 3H | -N(Boc)CH₃ |
| ~2.45 | Singlet (s) | 3H | -NHCH₃ |
| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |
| ~1.3 (variable) | Broad Singlet | 1H | -NH- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155.5 | C=O (carbamate) |
| ~79.5 | -C(CH₃)₃ |
| ~51.0 | -CH₂-N(Boc)CH₃ |
| ~49.0 | -CH₂-NHCH₃ |
| ~36.0 | -N(Boc)CH₃ |
| ~33.0 | -NHCH₃ |
| ~28.5 | -C(CH₃)₃ |
Mass Spectrometry and Infrared Spectroscopy
Table 3: MS and IR Data
| Analysis Technique | Parameter | Assignment |
| Mass Spec. (ESI-MS) | m/z | 189.16 [M+H]⁺ |
| Infrared (IR) | Wavenumber (cm⁻¹) | |
| ~3300 (broad) | N-H stretch (secondary amine) | |
| ~2970, 2930, 2870 | C-H stretch (aliphatic) | |
| ~1690 (strong) | C=O stretch (Boc carbamate) | |
| ~1460 | C-H bend | |
| ~1160 | C-N stretch |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-Boc-N,N'-dimethylethylenediamine are provided below.
Synthesis of N-Boc-N,N'-dimethylethylenediamine[3]
This protocol describes the selective mono-Boc protection of N,N'-dimethylethylenediamine.
-
Materials and Equipment:
-
N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Potassium bicarbonate (KHCO₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Prepare a solution of di-tert-butyl dicarbonate (0.5 eq) in THF.
-
Slowly add the Boc₂O solution to the stirred diamine solution over a period of 10-15 minutes at room temperature.
-
Allow the reaction to stir at room temperature for approximately 72 hours.
-
Remove the THF solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between diethyl ether and a saturated aqueous solution of KHCO₃.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound.
-
Protocol for ¹H and ¹³C NMR Analysis[4][5]
-
Sample Preparation:
-
Instrument Parameters (400/500 MHz Spectrometer):
Protocol for Mass Spectrometry (ESI-MS)[4]
-
Sample Preparation:
-
Data Acquisition:
-
Infuse the diluted sample directly into an ESI-equipped mass spectrometer.
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
Protocol for Infrared (IR) Spectroscopy[4]
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a single drop of the liquid N-Boc-N,N'-dimethylethylenediamine directly onto the center of the ATR crystal.[4]
-
-
Data Acquisition:
Visualized Workflows and Synthetic Utility
The strategic importance of N-Boc-N,N'-dimethylethylenediamine lies in its capacity for selective functionalization. The following diagrams, generated using Graphviz, illustrate its synthesis and logical application in multi-step chemical pathways.
The diagram below illustrates the logical workflow for utilizing the differential reactivity of the two nitrogen atoms. This allows chemists to introduce two different substituents (R1 and R2) in a controlled, stepwise manner.
Safety Information
N-Boc-N,N'-dimethylethylenediamine is associated with certain hazards. Users should consult the Safety Data Sheet (SDS) before handling.
-
GHS Pictogram: GHS07 (Harmful)[1]
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501.[1] Users should wash skin thoroughly after handling, not eat, drink or smoke when using this product, wear protective gloves/eye protection/face protection, and follow proper disposal procedures.[1]
References
A Comprehensive Technical Guide to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate
This guide provides an in-depth overview of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, a versatile diamine derivative with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Nomenclature
The compound with the common name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is systematically named according to IUPAC nomenclature as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate [1]. It is also known by several synonyms, including N-Boc-N,N'-dimethylethylenediamine and N-(tert-Butoxycarbonyl)-N,N'-dimethylethane-1,2-diamine[2][3].
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[1] |
| CAS Number | 112257-19-9[1] |
| Molecular Formula | C₉H₂₀N₂O₂[1] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC[1] |
| InChIKey | DFVRUHANEXOZGT-UHFFFAOYSA-N[1] |
Physicochemical Properties
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is a colorless to light yellow, clear liquid at room temperature[4][5]. A summary of its key physicochemical properties is presented in Table 2.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 188.27 g/mol [1] |
| Density | 0.957 g/cm³[6] |
| Physical Form | Liquid[5] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place or at 2-8°C, kept dry[6]. |
Synthesis and Characterization
A common synthetic route to tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate involves the selective protection of one of the amino groups of N,N'-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group.
The following protocol is a representative procedure for the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[4]:
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to yield the final product as a colorless oil (4.37 g, 81% yield)[4].
The structure of the synthesized compound can be confirmed by spectroscopic methods.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃)[4] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M+H]⁺ Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601[4] |
Applications in Research and Development
Carbamates, such as the title compound, are widely used as protecting groups for amines in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The presence of a second, unprotected amine group in tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate allows for further chemical transformations at that site.
The carbamate functional group is a key structural element in many approved therapeutic agents[7][8]. It can act as a stable surrogate for a peptide bond, enhancing the cell membrane permeability of drug candidates[7]. While specific applications of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate in drug development are not extensively detailed in the provided search results, it has been investigated as an experimental anticancer drug[6]. This compound has been shown to induce the regression of various cancers in animal models and to inhibit the replication of human cytomegalovirus[6]. It is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications[9].
Safety Information
tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate is classified as a corrosive substance. It can cause severe skin burns and eye damage[1]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Corrosion | Danger | H314: Causes severe skin burns and eye damage[1] |
Visualizations
The following diagram illustrates the synthesis of tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate from N,N'-dimethylethylenediamine and di-tert-butyl dicarbonate.
Caption: Synthesis of the target carbamate.
This diagram outlines the general workflow for using a Boc-protected diamine, such as the title compound, in a multi-step synthesis.
Caption: Boc-protected diamine workflow.
References
- 1. tert-Butyl methyl(2-(methylamino)ethyl)carbamate | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 112257-19-9 [chemicalbook.com]
- 5. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]
- 6. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
In-Depth Technical Guide to the Physicochemical Properties of Propamocarb (C9H20N2O2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with the molecular formula C9H20N2O2 is most prominently identified as Propamocarb . Propamocarb is a systemic carbamate fungicide effective against Oomycete pathogens, such as Pythium and Phytophthora species, which are responsible for various plant diseases.[1] It is typically used as its hydrochloride salt to enhance solubility and stability.[2] This technical guide provides a comprehensive overview of the physicochemical properties of Propamocarb, detailed experimental protocols for their determination, and an illustrative representation of its mode of action.
Physicochemical Properties
The following tables summarize the key physicochemical properties of Propamocarb and its hydrochloride salt.
Table 1: General Properties of Propamocarb
| Property | Value | Reference(s) |
| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate | [3] |
| CAS Registry Number | 24579-73-5 | [4] |
| Molecular Formula | C9H20N2O2 | [4][5] |
| Molecular Weight | 188.27 g/mol | [3][4] |
| Physical State | Colorless liquid |
Table 2: Physicochemical Data of Propamocarb
| Property | Value | Reference(s) |
| Melting Point | 44-45 °C (as colorless, odorless crystals) | [3] |
| Boiling Point | 139-141 °C at 18 mmHg | [3][4] |
| Solubility in Water | 9.0 x 10^5 mg/L at 20 °C, pH 7.0 | [3] |
| Solubility in Organic Solvents (g/L at 20 °C) | Methanol: >933, Dichloromethane: >937, Acetone: >921, Ethyl acetate: >856, Toluene: >852, Hexane: >883 | [3] |
| Vapor Pressure | 5.48 x 10^-2 mm Hg at 25 °C | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.12 | [3] |
| pKa (Dissociation Constant) | 9.50 (strong base) | [3] |
Table 3: Properties of Propamocarb Hydrochloride
| Property | Value | Reference(s) |
| CAS Registry Number | 25606-41-1 | [4] |
| Molecular Formula | C9H21ClN2O2 | [5] |
| Molecular Weight | 224.73 g/mol | [4] |
| Physical State | Colorless, very hygroscopic crystalline solid | [6] |
| Melting Point | 45-64.2 °C | [5][6] |
| Solubility in Water | > 500 g/L (pH 1.6-9.6, 20°C) | [5] |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like Propamocarb follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the experimental protocols relevant to the properties listed above.
Melting Point Determination (Based on OECD Guideline 102)
The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.
-
Apparatus: A capillary tube melting point apparatus or a differential scanning calorimeter (DSC) can be used.[7]
-
Procedure (Capillary Method):
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.
-
The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
-
Boiling Point Determination (Based on OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: An ebulliometer, a dynamic vapor pressure apparatus, or a distillation setup can be employed. Differential Scanning Calorimetry (DSC) is also a suitable method.[7][8]
-
Procedure (Dynamic Method):
-
The substance is placed in a vessel equipped with a pressure sensor and a temperature sensor.
-
The pressure in the vessel is reduced and then slowly increased.
-
The temperature at which boiling is observed is recorded at various pressures.
-
The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.
-
Water Solubility Determination (Based on OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.
-
Methods: The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).[6][9]
-
Procedure (Flask Method):
-
An excess amount of the substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is centrifuged or filtered to remove undissolved substance.
-
The concentration of the substance in the aqueous phase is determined by a suitable analytical method (e.g., chromatography, spectroscopy).
-
Partition Coefficient (n-octanol/water) Determination (Based on OECD Guideline 107)
The partition coefficient (logP or log Kow) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water, and is an indicator of its hydrophobicity.
-
Method: The shake flask method is commonly used for compounds with logP values between -2 and 4.[4]
-
Procedure:
-
A known amount of the substance is dissolved in either water or n-octanol (pre-saturated with the other solvent).
-
The solution is placed in a vessel with a known volume of the other solvent.
-
The vessel is shaken until equilibrium is reached.
-
The phases are separated by centrifugation.
-
The concentration of the substance in each phase is determined.
-
The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Dissociation Constant (pKa) Determination (Based on OECD Guideline 112)
The dissociation constant (pKa) indicates the strength of an acid or base.
-
Methods: Titration, spectrophotometry, or conductometry can be used.[10][11]
-
Procedure (Titration Method):
-
A known concentration of the substance is dissolved in water.
-
The solution is titrated with a standard solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Mode of Action
Propamocarb's fungicidal activity stems from its ability to disrupt the biosynthesis of phospholipids and fatty acids, which are essential components of the cell membranes of Oomycetes.[3][12] This interference leads to a loss of membrane integrity, increased permeability, and ultimately, cell death.[3] The systemic nature of Propamocarb allows it to be absorbed by the plant and transported to various tissues, providing both preventative and curative protection.[13][14]
The following diagram illustrates the proposed signaling pathway and mechanism of action of Propamocarb on an Oomycete cell.
Conclusion
Propamocarb (C9H20N2O2) is a well-characterized fungicide with a specific mode of action against Oomycete pathogens. Its physicochemical properties, particularly the high water solubility of its hydrochloride salt, are key to its systemic activity in plants. The experimental protocols outlined in this guide, based on established international standards, provide a framework for the reliable determination of its key chemical and physical characteristics. A thorough understanding of these properties is essential for the development of effective formulations, assessment of environmental fate, and the design of new and improved crop protection agents.
References
- 1. Propamocarb | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. oecd.org [oecd.org]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. oecd.org [oecd.org]
- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 8. oecd.org [oecd.org]
- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. Downy mildew solution: propamocarb hydrochloride - HEBEN [hb-p.com]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. PROPAMOCARB HYDROCHLORIDE 722 SL – Zenith Crop Sciences [zenithcropsciences.com]
An In-depth Technical Guide on tert-butyl methyl(2-(methylamino)ethyl)carbamate
This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound tert-butyl methyl(2-(methylamino)ethyl)carbamate.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analysis, and chemical synthesis.
| Property | Value |
| Molecular Formula | C₉H₂₀N₂O₂[1][2][3] |
| Molecular Weight | 188.27 g/mol [2][3] |
| IUPAC Name | tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[3] |
| CAS Number | 112257-19-9[1][2][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature and databases. A general synthetic approach involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate in a suitable solvent such as dichloromethane. The reaction is typically initiated at a reduced temperature and then allowed to proceed at room temperature. Purification of the final product is commonly achieved through silica gel column chromatography.
Molecular Structure and Connectivity
The following diagram illustrates the logical relationship and connectivity of the primary functional groups within the this compound molecule.
Caption: Molecular component diagram for this compound.
References
The Synthetic Versatility of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide
Introduction
Tert-butyl methyl(2-(methylamino)ethyl)carbamate, systematically named tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate and often referred to as N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring both a Boc-protected tertiary amine and a free secondary amine, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a synthetic intermediate. While there are some commercial claims of its potential as an experimental therapeutic agent, this guide will focus on its well-documented synthetic utility due to the current lack of peer-reviewed data on its direct biological activities.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 112257-19-9[1] |
| Molecular Formula | C₉H₂₀N₂O₂[1] |
| Molecular Weight | 188.27 g/mol [1] |
| Appearance | Colorless to light yellow liquid[2] |
| Density | 0.957 g/cm³[1] |
| Boiling Point | 244.5 ± 19.0 °C (Predicted) |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon)[2] |
| SMILES | CC(C)(C)OC(=O)N(C)CCNC |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the selective N-Boc protection of N,N'-dimethylethylenediamine. This procedure is valued for its high yield and straightforward purification.
Experimental Protocol
Materials:
-
N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (for column chromatography)
Procedure: [2]
-
N,N'-dimethylethylenediamine (5.00 g, 57 mmol) is dissolved in dichloromethane (25 mL) in a reaction flask.
-
The solution is cooled to 0 °C in an ice bath.
-
In a separate vessel, di-tert-butyl dicarbonate (5.00 g, 22 mmol) is dissolved in dichloromethane (25 mL).
-
The solution of di-tert-butyl dicarbonate is added dropwise to the cooled solution of N,N'-dimethylethylenediamine, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred overnight.
-
The reaction is quenched by the addition of deionized water (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 40 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent.
Yield: The protocol typically affords the target compound as a colorless oil with a yield of approximately 81% (4.37 g).[2]
Structural Confirmation: [2]
-
¹H NMR (400 MHz, CDCl₃): δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).
-
HRMS (ESI) [M+H]⁺: Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601.
Applications in Chemical Synthesis
The primary and well-established application of this compound is as a bifunctional building block in organic synthesis. The differential reactivity of its two amine groups allows for a controlled, stepwise introduction of the N,N'-dimethylethylenediamine moiety into more complex molecular scaffolds.
General Synthetic Workflow
The general workflow for utilizing this carbamate in a synthetic route involves the following steps:
-
Reaction at the Secondary Amine: The unprotected secondary amine serves as a nucleophile and can be reacted with various electrophiles.
-
Boc Deprotection: The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the tertiary amine.
-
Reaction at the Tertiary Amine: The newly deprotected tertiary amine can then be used in subsequent synthetic transformations.
This stepwise approach provides a high degree of control and is particularly useful in the construction of pharmaceutical intermediates and other fine chemicals.
Potential Therapeutic Applications: A Note of Caution
Some commercial sources have described this compound as an experimental anticancer and antiviral agent.[1] Specifically, it has been claimed to bind to the antigen Cetuximab, showing efficacy against colorectal cancer cells, and to inhibit the replication of human cytomegalovirus.[1] However, at the time of this writing, these claims are not substantiated by publications in peer-reviewed scientific journals. Therefore, detailed information on the mechanisms of action, signaling pathways, and quantitative data from biological assays are not available in the public domain. Researchers interested in these potential applications are advised to seek direct confirmation and detailed data from the commercial suppliers making these claims.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its two amine functionalities make it an important tool for the construction of complex molecules, particularly in the field of medicinal chemistry. While its potential as a direct therapeutic agent has been suggested, its primary and well-documented role remains that of a key synthetic intermediate. Further research and publication in peer-reviewed journals are necessary to validate and explore any direct pharmacological activities.
References
An In-depth Technical Guide on tert-Butyl methyl(2-(methylamino)ethyl)carbamate: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides a comprehensive overview of the available technical information for tert-butyl methyl(2-(methylamino)ethyl)carbamate. It is important to note that while there are isolated mentions of this compound as an experimental drug, there is a lack of substantive, publicly available scientific literature detailing a specific biological mechanism of action, associated signaling pathways, or quantitative biological data. The information presented herein is based on its well-documented role as a chemical intermediate and general principles of related chemical classes.
Executive Summary
This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a mono-protected diamine that serves as a versatile building block in organic and medicinal chemistry. Its structure, featuring one amine protected by a tert-butoxycarbonyl (Boc) group and a free secondary amine, allows for selective and sequential chemical modifications. While one commercial source has referred to it as an experimental anticancer agent, this claim is not substantiated in peer-reviewed literature. This guide will focus on its established chemical properties, synthetic applications, and the general toxicological profile of the broader carbamate class, while clearly delineating the absence of specific mechanistic data for this particular compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Boc-N,N'-dimethylethylenediamine | |
| CAS Number | 112257-19-9 | [2] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Liquid | [2][3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |
Role as a Synthetic Intermediate
The primary utility of this compound lies in its bifunctional nature, which is controlled by the Boc protecting group. The Boc group is stable under a variety of reaction conditions but can be readily removed with acid. This allows for a logical, stepwise approach to building more complex molecules.
General Synthetic Workflow
The workflow below illustrates the strategic use of this compound in sequential synthesis. The free secondary amine can be reacted first, followed by the deprotection and subsequent reaction of the newly freed secondary amine.
Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the selective protection of one amine of N,N'-dimethylethylenediamine.
Example Synthetic Protocol: Boc Protection of N,N'-Dimethylethylenediamine
Objective: To selectively protect one of the secondary amines of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, optional, to scavenge any acid formed)
Procedure:
-
Dissolve N,N'-dimethylethylenediamine in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of the diamine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water or a mild aqueous base to remove any unreacted starting material and byproducts.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Putative Biological Activity and General Carbamate Mechanism of Action
Unsubstantiated Anticancer and Antiviral Claims
One supplier has noted that this compound is an experimental anticancer drug that may bind to the antigen Cetuximab and has been shown to inhibit the replication of human cytomegalovirus.[4] However, there is no peer-reviewed scientific literature available to substantiate these claims or to provide any details on a mechanism of action. Researchers should treat this information with caution until it is validated by independent studies.
General Mechanism of Action for Carbamate Insecticides
It is important to distinguish this compound from the class of carbamate insecticides. While they share the carbamate functional group, their overall structures and biological activities are different. Carbamate insecticides are known to be toxic through the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] This inhibition is reversible and leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing overstimulation of the nervous system.[5]
The general mechanism is as follows:
-
The carbamate insecticide binds to the active site of acetylcholinesterase.
-
The carbamate group is transferred to a serine residue in the enzyme's active site, leading to a "carbamylated" enzyme.
-
This carbamylated enzyme is temporarily inactive and cannot hydrolyze acetylcholine.
-
The carbamyl-enzyme bond is slowly hydrolyzed, regenerating the active enzyme. The reversible nature of this binding results in a shorter duration of toxicity compared to organophosphates.[5]
Crucially, there is no evidence to suggest that this compound acts as an acetylcholinesterase inhibitor. Its structure is not typical of carbamate insecticides.
Conclusion
This compound is a valuable and well-characterized chemical intermediate. Its primary role in a research and development setting is as a mono-protected diamine building block for the synthesis of more complex molecules in a controlled, stepwise manner. While intriguing, the claims of its potential as an anticancer or antiviral agent are not currently supported by publicly available scientific data. Therefore, its established utility remains firmly in the realm of synthetic chemistry. Future investigations are required to validate any potential biological activity and to elucidate a corresponding mechanism of action.
References
- 1. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 112257-19-9 [sigmaaldrich.com]
- 3. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]
- 4. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Applications of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl methyl(2-(methylamino)ethyl)carbamate, a diamine derivative with the CAS number 163456-32-6, presents intriguing possibilities for therapeutic development, particularly in the realms of oncology and virology. While detailed peer-reviewed research is not extensively available in the public domain, preliminary information suggests its potential as an experimental drug candidate. This technical guide consolidates the available chemical and synthetic data for this compound and explores its potential research applications based on emergent claims. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and structurally related molecules.
Chemical Properties and Data
This compound, also known by its synonym N-Boc-N,N'-dimethylethylenediamine, is a carbamate-protected diamine. The tert-butyloxycarbonyl (Boc) protecting group makes it a useful building block in multi-step organic synthesis, allowing for selective reaction at the unprotected secondary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 163456-32-6 | Multiple |
| Molecular Formula | C₉H₂₀N₂O₂ | PubChem |
| Molecular Weight | 188.27 g/mol | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 226.74 °C (Predicted) | Chemchart |
| Density | 0.98 g/cm³ (Predicted) | Chemchart |
| Water Solubility | 26370.7 mg/L (Predicted) | Chemchart |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the selective protection of one of the amine groups of a diamine precursor. Several synthetic routes have been described in patents and chemical literature.
Synthesis from N,N'-Dimethylethylenediamine
A common method involves the reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms.
Experimental Protocol:
-
Dissolve N,N'-dimethylethylenediamine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Potential Research Applications
Emerging information from commercial suppliers suggests that this compound may possess significant biological activity, positioning it as a compound of interest for further investigation in oncology and virology.[1]
Anticancer Research
A notable claim is that this compound is an experimental anticancer agent.[1] It is suggested to function by binding to the antigen Cetuximab and its conjugates, which have demonstrated efficacy against colorectal cancer cells.[1]
Cetuximab and Antibody-Drug Conjugates (ADCs):
Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers, including colorectal cancer. By blocking EGFR, Cetuximab can inhibit cancer cell growth and proliferation. The concept of using this compound in conjunction with Cetuximab suggests a potential application in the field of antibody-drug conjugates (ADCs). In an ADC, a cytotoxic payload is linked to a monoclonal antibody, which then directs the payload specifically to cancer cells expressing the target antigen.
Potential Research Directions:
-
Synthesis and Characterization of a Cetuximab Conjugate: Researchers could investigate methods to conjugate this compound or a more potent derivative to Cetuximab. This would involve developing a stable linker and characterizing the resulting ADC for drug-to-antibody ratio (DAR), stability, and binding affinity to EGFR-expressing cells.
-
In Vitro Cytotoxicity Studies: The cytotoxic effects of the compound and its potential ADC could be evaluated against a panel of cancer cell lines with varying levels of EGFR expression. Standard assays such as MTT or LDH release assays would be employed to determine IC₅₀ values.
-
Mechanism of Action Studies: Investigating the downstream signaling effects of the compound or its ADC upon binding to EGFR-positive cells could elucidate its mechanism of action. This might involve Western blotting for key proteins in the EGFR signaling pathway (e.g., Akt, MAPK).
-
In Vivo Efficacy in Animal Models: Xenograft models of human colorectal cancer in immunocompromised mice would be a crucial step to evaluate the in vivo efficacy, tolerability, and pharmacokinetic profile of the compound or its ADC.
Antiviral Research
It has also been reported that this compound inhibits the replication of human cytomegalovirus (HCMV).[1] HCMV is a widespread herpesvirus that can cause serious illness in immunocompromised individuals, such as transplant recipients and those with HIV/AIDS.
Current Anti-HCMV Therapies and Unmet Needs:
Current treatments for HCMV infection, such as ganciclovir and foscarnet, can be limited by toxicity and the emergence of drug-resistant viral strains. Therefore, there is a continuous need for novel antiviral agents with different mechanisms of action.
Potential Research Directions:
-
Antiviral Activity Screening: The anti-HCMV activity of the compound could be confirmed and quantified using plaque reduction assays or viral yield reduction assays in cell culture models (e.g., human foreskin fibroblasts). This would allow for the determination of its EC₅₀ (half-maximal effective concentration).
-
Mechanism of Action Studies: To understand how the compound inhibits HCMV replication, researchers could perform time-of-addition studies to pinpoint the stage of the viral life cycle that is affected (e.g., entry, DNA replication, late gene expression).
-
Resistance Studies: The potential for HCMV to develop resistance to the compound could be investigated by passaging the virus in the presence of increasing concentrations of the drug and then sequencing the genomes of any resistant isolates to identify mutations.
-
In Vivo Efficacy in Animal Models: Small animal models of CMV infection could be used to assess the in vivo efficacy and safety of the compound.
Conclusion
This compound is a readily synthesizable molecule that holds unverified, yet promising, potential as a lead compound in the development of new anticancer and antiviral therapies. The claims of its activity as a Cetuximab-binding agent and an inhibitor of human cytomegalovirus warrant rigorous scientific investigation. This guide provides a starting point for researchers by summarizing the available chemical data and synthesis protocols, and by outlining potential experimental pathways to validate and explore these exciting therapeutic possibilities. Further independent research is essential to substantiate these claims and to fully understand the compound's mechanism of action and therapeutic potential.
References
Unveiling the Bio-Potential: A Technical Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Profile
-
IUPAC Name: tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate[2]
-
Synonyms: N-Boc-N,N'-dimethylethylenediamine, TBMMEC[2]
Table 1: Physicochemical Properties of tert-butyl methyl(2-(methylamino)ethyl)carbamate
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 188.27 g/mol | [1][2] |
| CAS Number | 112257-19-9 | [1][2] |
| Appearance | Liquid | [3] |
| Purity | >97% (commercially available) | [3] |
| Storage Temperature | 2-8°C, inert atmosphere | [3] |
Reported Biological Activity (Note on Source)
Information regarding the biological activity of this compound is primarily found on the websites of chemical suppliers. One such supplier, Biosynth, describes the compound as an "experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models."[1] The same source also states that it "binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells" and "has also been shown to inhibit the replication of human cytomegalovirus, a virus that causes cancer in humans."[1] It is crucial to note that at the time of this writing, these claims have not been substantiated by readily accessible peer-reviewed scientific literature.
Potential Mechanisms and Signaling Pathways (Hypothetical)
Given the limited specific data on TBMMEC, we can hypothesize potential mechanisms of action based on its reported activities.
Anticancer Activity and Cetuximab Conjugation
Cetuximab is a monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[4] The claim that TBMMEC binds to Cetuximab suggests its potential use as a payload in an antibody-drug conjugate (ADC). In this hypothetical scenario, Cetuximab would act as the targeting moiety, delivering TBMMEC specifically to EGFR-expressing cancer cells. The cytotoxic effect would then be mediated by TBMMEC within the target cell.
Figure 1: Conceptual signaling pathway for a hypothetical Cetuximab-TBMMEC ADC.
Anti-Human Cytomegalovirus (HCMV) Activity
The reported inhibition of HCMV replication suggests that TBMMEC may interfere with a critical step in the viral life cycle. Potential targets could include viral entry, DNA replication, protein synthesis, or virion assembly.
Experimental Protocols for Biological Activity Screening
The following sections outline generalized, yet detailed, experimental protocols that would be appropriate for the initial biological screening of a compound like this compound.
In Vitro Anticancer Activity Screening
A common initial step is to assess the cytotoxicity of the compound against a panel of cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HT-29, HCT116, which are known to express EGFR) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: General experimental workflow for in vitro anticancer screening.
In Vitro Anti-Human Cytomegalovirus (HCMV) Screening
Several assay formats can be employed to screen for inhibitors of HCMV replication. A fluorescence-based assay is a common high-throughput method.[5]
Protocol: Fluorescence-Based HCMV Inhibition Assay
-
Cell Culture: Culture human foreskin fibroblasts (HFFs) or other HCMV-permissive cells in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates and grow to confluence.
-
Compound Treatment and Infection: Pre-treat the cells with various concentrations of this compound for a defined period. Subsequently, infect the cells with a reporter strain of HCMV that expresses a fluorescent protein (e.g., GFP-tagged HCMV) at a known multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for fluorescent protein expression (e.g., 48-72 hours).
-
Fluorescence Measurement: Quantify the fluorescent signal in each well using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Normalize the fluorescence signal to a no-drug control and calculate the EC50 value (the concentration of the compound that inhibits the viral-induced fluorescence by 50%).
-
Cytotoxicity Assessment: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on uninfected cells treated with the compound to determine the CC50 (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window.
Figure 3: General experimental workflow for in vitro anti-HCMV screening.
Synthesis
A method for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate has been described in the patent literature.[6][7] A general two-step process involves:
-
Protection: Reaction of N-tert-butyloxycarbonyl-1,2-ethylenediamine with polyformaldehyde in the presence of an acid.
-
Reduction: Reduction of the resulting intermediate with a reducing agent such as sodium borohydride.
Conclusion and Future Directions
This compound is a compound of interest with anecdotal evidence suggesting potential as an anticancer and antiviral agent. The lack of peer-reviewed data highlights a significant gap in the understanding of its biological activity. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this and similar molecules. Future research should focus on:
-
Confirmation of Biological Activity: Rigorous in vitro and in vivo testing to validate the reported anticancer and anti-HCMV activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity to determine its drug-like properties.
The potential conjugation of this molecule to targeting moieties like Cetuximab represents a promising avenue for the development of novel therapeutics, warranting further investigation.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112257-19-9 [sigmaaldrich.com]
- 4. Radiolabeled Cetuximab Conjugates for EGFR Targeted Cancer Diagnostics and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence-based high-throughput screening assay for identifying human cytomegalovirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 7. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note and Protocol for the Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a valuable intermediate in organic synthesis and drug development. The presented method involves the direct N-Boc protection of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound, also known as N-Boc-N,N'-dimethylethylenediamine, is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a Boc-protected amine and a free secondary amine allows for selective functionalization, making it a versatile reagent in multistep synthetic routes. The protocol described herein offers a reliable and efficient method for the preparation of this compound in a laboratory setting.
Experimental Protocol
This protocol is based on the selective protection of one of the amino groups of N,N'-dimethylethylenediamine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Potassium bicarbonate (KHCO3) solution (saturated)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Methanol (MeOH)
-
Ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
NMR spectrometer and/or mass spectrometer for product characterization
Procedure:
-
Reaction Setup: Dissolve N,N'-dimethylethylenediamine in dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate in the same solvent. Slowly add this solution dropwise to the cooled solution of N,N'-dimethylethylenediamine over a period of 10 minutes, while maintaining the temperature at 0 °C.[1][2]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight[1] or for 72 hours[2].
-
Work-up:
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1][2]
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a mixture of methanol and dichloromethane (e.g., a 1:20 v/v ratio) to obtain the pure this compound as a colorless oil.[1]
-
Characterization: Confirm the structure of the final product using ¹H NMR and mass spectrometry.[1]
Quantitative Data Summary
| Parameter | Value (Method 1) | Value (Method 2) | Reference |
| Starting Material 1 | N,N'-dimethylethylenediamine (5.00 g, 57 mmol) | N,N'-dimethylethylenediamine (8.8 g) | [1] |
| Starting Material 2 | Di-tert-butyl dicarbonate (5.00 g, 22 mmol) | Di-tert-butyl dicarbonate (4.36 g) | [1] |
| Solvent | Dichloromethane (50 mL total) | Tetrahydrofuran (230 mL total) | [1][2] |
| Reaction Time | Overnight | 72 hours | [1][2] |
| Yield | 81% (4.37 g) | 58% (11.6 g) | [1][2] |
| Purification | Silica gel column chromatography (MeOH/DCM) | Partitioning between ether and KHCO3 | [1][2] |
| Product Form | Colorless oil | Not specified | [1] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.39-3.36 (m, 2H), 2.95-2.90 (s, 3H), 2.76 (m, 2H), 2.48 (s, 3H), 1.48 (s, 9H) | Consistent with proposed structure | [1][2] |
| HRMS (ESI) m/z [M+H]⁺ | Calculated: 189.1603, Found: 189.1601 | Not specified | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Experimental Applications of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate in Organic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(2-(methylamino)ethyl)carbamate, also known by its IUPAC name tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate and synonymously as N-Boc-N,N'-dimethylethylenediamine, is a versatile mono-protected diamine building block. Its structure, featuring a primary amine and a Boc-protected secondary amine, allows for selective and sequential functionalization, making it an invaluable intermediate in the construction of complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, offering precise control in multi-step syntheses.[3] This document provides detailed application notes and experimental protocols for its use in various organic chemistry applications, including solid-phase synthesis, amide coupling, reductive amination, and ligand synthesis.
Key Applications
The strategic utility of this compound stems from the differential reactivity of its two nitrogen atoms. The Boc group effectively shields the secondary amine, allowing for selective reactions at the unprotected primary amine. This chemoselectivity is critical for minimizing the formation of undesired side products and simplifying purification processes.[4]
Core applications include:
-
Pharmaceutical and Agrochemical Scaffolds: It serves as a key intermediate in the synthesis of complex molecules with biological activity. Its utility lies in enabling the controlled, sequential introduction of a substituted ethylenediamine linker, a common motif in many pharmaceutical agents.[1][2]
-
Solid-Phase Peptide and Peptoid Synthesis: The compound is effectively integrated into solid-phase synthesis to introduce N-methylated moieties or functionalized side chains, which can enhance proteolytic stability and cell permeability.[5][6]
-
Bioconjugation: The primary amine serves as a handle for attaching biomolecules to drugs or surfaces.[3]
-
Ligand and Catalyst Preparation: It is employed in the preparation of ligands for use in catalysis and materials science.[3][7]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amine Acylation
This data is relevant when using this compound in amide coupling reactions on a solid support.
| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency | Key Considerations |
| HATU/DIPEA | 3-4 / 6-8 | 1 - 4 hours | >95% | Generally provides high efficiency with minimal side reactions.[6] |
| HBTU/DIPEA | 3-4 / 6-8 | 2 - 6 hours | >90% | A common and effective coupling reagent. |
| DIC/HOBt | 4 / 4 | 4 - 12 hours | 80-90% | Can be slower and may lead to side products with sensitive residues. |
Data extrapolated from typical conditions for sterically hindered and N-methylated amino acids in solid-phase peptide synthesis.[6]
Table 2: Typical Yields and Purity in Solid-Phase Peptoid Synthesis
This table summarizes the expected outcomes for the incorporation of an N-(2-(Boc-amino)ethyl)-N-methylglycine residue using the submonomer method.
| Parameter | Typical Value | Notes |
| Displacement Efficiency | >98% | Typically driven to completion with an excess of the amine.[5] |
| Boc Deprotection Efficiency | >99% | Achieved with standard Trifluoroacetic Acid (TFA) treatment.[5] |
| Overall Crude Yield | 70 - 90% | Dependent on the length and sequence of the oligomer.[5] |
| Crude Purity (by HPLC) | 60 - 85% | Sequence-dependent; purification is generally required.[5] |
| Final Purified Yield | 20 - 50% | Post-purification yield of the desired product.[5] |
Experimental Protocols
Protocol 1: General Amide Bond Formation
This protocol describes a standard procedure for coupling a carboxylic acid with the primary amine of this compound in solution.
Materials:
-
Carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.[3]
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.[3]
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.[3]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).[3]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination
This protocol details the reaction of an aldehyde with this compound to form a secondary amine.
Materials:
-
Aldehyde
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[3]
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Solid-Phase Peptoid Synthesis (Submonomer Method)
This protocol describes a single cycle to add an N-(2-(Boc-amino)ethyl)-N-methylglycine residue to a resin-bound peptoid chain.[5]
Materials:
-
Rink Amide resin
-
Bromoacetic acid
-
DIC (N,N'-Diisopropylcarbodiimide)
-
This compound
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
Step 1: Acylation
-
Swell the Rink Amide resin in DMF.
-
Prepare a 1.0 M solution of bromoacetic acid in DMF and a 1.0 M solution of DIC in DMF.
-
Add the bromoacetic acid solution (10 eq) to the resin, followed by the DIC solution (10 eq).[5]
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the resin and wash thoroughly with DMF (5x).[5]
Step 2: Nucleophilic Displacement
-
Prepare a 1.0 M solution of this compound in DMF.
-
Add the this compound solution (10 eq) to the bromoacetylated resin.[5]
-
Agitate the mixture for 2 hours at room temperature.[5]
-
Drain the resin and wash thoroughly with DMF (5x) and DCM (3x).[5]
Step 3: Cleavage and Deprotection
-
Wash the final peptoid-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Add a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water to the dried resin and agitate for 2 hours at room temperature.[5]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.[5]
-
Centrifuge and decant the ether to isolate the crude product.
Protocol 4: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the secondary amine.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate in a 1:1 mixture of TFA and DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[3]
-
The deprotected amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a base.
Mandatory Visualization
Caption: Multi-step synthesis workflow using this compound.
Caption: Workflow for solid-phase peptoid synthesis using the submonomer method.
Caption: Synthesis of a chiral ligand and its application in asymmetric catalysis.
References
Application Notes and Protocols for tert-butyl methyl(2-(methylamino)ethyl)carbamate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl methyl(2-(methylamino)ethyl)carbamate, also known as N-Boc-N,N'-dimethylethylenediamine, is a versatile mono-protected diamine building block widely employed in organic synthesis, particularly in medicinal chemistry and drug discovery.[1] Its structure features a primary amine available for nucleophilic attack and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. This differential reactivity allows for the selective and sequential introduction of the N,N'-dimethylethylenediamine moiety, a common linker in various drug candidates, into complex molecules.[1][2] The Boc protecting group is stable under a range of reaction conditions and can be readily removed under acidic conditions, providing a high degree of control in multi-step syntheses.[3]
These application notes provide an overview of the properties of this compound, detailed protocols for its use in common synthetic transformations, and its application in the synthesis of bioactive molecules.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 112257-19-9 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 244.5 ± 19.0 °C at 760 mmHg[6] |
| Density | 0.957 g/cm³[4] |
| IUPAC Name | tert-butyl methyl[2-(methylamino)ethyl]carbamate[6] |
| Storage | 2-8 °C under an inert atmosphere[4] |
Experimental Workflows
The primary utility of this compound lies in its capacity for sequential functionalization of its two distinct amine groups. The unmasked primary amine can be selectively reacted first, followed by the deprotection of the Boc group to reveal the secondary amine for subsequent transformations. This workflow is crucial for the synthesis of unsymmetrical diamine derivatives.
Caption: Sequential functionalization workflow of this compound.
Application in the Synthesis of Bioactive Molecules
Synthesis of Oxazolidinone Antibiotics (e.g., Delpazolid)
This compound is a key building block in the synthesis of advanced oxazolidinone antibiotics like Delpazolid.[1][2] These antibiotics are crucial for treating infections caused by multidrug-resistant Gram-positive bacteria. The mechanism of action of oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[1][7]
Caption: Mechanism of action of oxazolidinone antibiotics.
The synthesis of Delpazolid involves the nucleophilic substitution of a leaving group on the oxazolidinone core with the primary amine of this compound.[2] This is followed by deprotection of the Boc group to yield the final active pharmaceutical ingredient.
Synthesis of Gonadotropin-Releasing Hormone (GnRH) Drug Conjugates
This building block is also utilized in the synthesis of drug-linker systems for targeted cancer therapy. For instance, it has been incorporated into the linker of Gonadotropin-Releasing Hormone (GnRH)-drug conjugates.[3] In this context, the diamine moiety serves as a spacer between the targeting peptide (GnRH analogue) and the cytotoxic drug.
Experimental Protocols
Protocol 1: Amide Coupling with a Carboxylic Acid
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using standard coupling reagents.[8]
Materials:
-
This compound
-
Carboxylic acid of interest
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DIPEA (N,N-Diisopropylethylamine) or HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| Carboxylic Acid | 1.0 | >98% | 70-90%[8] |
| This compound | 1.05 | >97% | |
| HBTU | 1.1 | >98% | |
| DIPEA | 2.5 | >99% |
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[8]
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| Aldehyde | 1.0 | >98% | 85-95%[9][10] |
| This compound | 1.1 | >97% | |
| Sodium triacetoxyborohydride (STAB) | 1.5 | >95% |
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the secondary amine for further functionalization.[8]
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).
-
Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a suitable solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected amine.
| Reactant/Reagent | Molar Eq. | Purity | Typical Yield |
| N-Boc Protected Substrate | 1.0 | >95% | >95%[2] |
| Trifluoroacetic acid (TFA) | 5-10 | >99% |
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique structure with a Boc-protected secondary amine and a free primary amine allows for controlled, sequential reactions, making it an ideal choice for introducing the N,N'-dimethylethylenediamine linker into complex molecules such as antibiotics and drug conjugates. The provided protocols for amide coupling, reductive amination, and Boc deprotection serve as a foundation for its application in the synthesis of a wide range of biologically active compounds.
References
- 1. Development of Delpazolid for the Treatment of Tuberculosis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pak.elte.hu [pak.elte.hu]
- 4. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 5. tert-Butyl methyl[2-(methylamino)ethyl]carbamate [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Portico [access.portico.org]
- 8. benchchem.com [benchchem.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate via Selective Boc Protection of N,N'-Dimethylethylenediamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. This compound is generated through the selective mono-Boc protection of the symmetrical secondary diamine, N,N'-dimethylethylenediamine. The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability in various chemical environments and its straightforward removal under acidic conditions.
Achieving selective monofunctionalization of symmetrical diamines like N,N'-dimethylethylenediamine is a frequent challenge in synthetic chemistry, often resulting in a mixture of mono- and di-protected products. The methodologies presented herein are designed to optimize the yield of the desired mono-protected product, a crucial intermediate for the synthesis of complex molecules in pharmaceutical and materials science research.
Strategies for Selective Mono-Boc Protection
The selective mono-protection of symmetrical diamines hinges on strategies that disfavor the second protection event after the first has occurred. Key strategies include:
-
Stoichiometric Control: Utilizing a precise molar ratio of the diamine to the Boc-protecting agent (di-tert-butyl dicarbonate, Boc₂O) is a common approach. Using an excess of the diamine statistically favors the mono-protected product.
-
Slow Addition: The slow, dropwise addition of the Boc anhydride to the diamine solution helps to maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection.[1]
-
In Situ Mono-protonation: One of the amino groups of the diamine can be selectively deactivated by in situ protonation with one equivalent of acid. The resulting ammonium salt is unreactive towards the electrophilic Boc anhydride, allowing for the selective protection of the remaining free amine.[2][3] This can be achieved using sources like hydrogen chloride or by the reaction of chlorotrimethylsilane (Me₃SiCl) with an alcohol solvent.[2]
-
Temperature Control: Maintaining a low temperature (e.g., 0 °C) during the addition of the Boc anhydride is critical for controlling the exothermic reaction and enhancing selectivity.[1]
Experimental Protocols
Two protocols are presented for the synthesis of this compound from N,N'-dimethylethylenediamine. Protocol 1 is a high-yield procedure, while Protocol 2 offers an alternative with a different solvent and workup.
Protocol 1: High-Yield Synthesis in Dichloromethane
This protocol details a high-yield method for the selective mono-Boc protection of N,N'-dimethylethylenediamine.
Materials:
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
-
Methanol (for chromatography)
Procedure: [4]
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Slowly add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Quench the reaction with deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, v/v) eluent to yield this compound as a colorless oil.[4]
Protocol 2: Synthesis in Tetrahydrofuran
This protocol provides an alternative method using tetrahydrofuran as the solvent.
Materials:
-
N,N'-Dimethylethylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Potassium bicarbonate (KHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [5]
-
Dissolve N,N'-dimethylethylenediamine (8.8 g) in tetrahydrofuran (200 mL).
-
Over a 10-minute period, add a solution of di-tert-butyl dicarbonate (4.36 g) in tetrahydrofuran (30 mL).
-
Stir the reaction mixture for 72 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a potassium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the title compound.[5]
Data Presentation
The following table summarizes the quantitative data from the described protocols for the synthesis of this compound.
| Protocol | Starting Diamine | Boc Reagent | Solvent | Reaction Time | Yield | Reference |
| 1 | N,N'-Dimethylethylenediamine | Di-tert-butyl dicarbonate | Dichloromethane | Overnight | 81% | [4] |
| 2 | N,N'-Dimethylethylenediamine | Di-tert-butyl dicarbonate | Tetrahydrofuran | 72 hours | 58% | [5] |
Visualizations
Experimental Workflow for Protocol 1
Caption: Workflow for the high-yield synthesis of this compound.
Logical Relationship of Selective Protection
Caption: Strategies to favor the formation of the mono-Boc protected product over the di-protected byproduct.
References
Application Notes and Protocols: Standard Reaction Conditions for the Synthesis of tert-Butyl methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the standard reaction conditions for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in pharmaceutical and chemical research. The document includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthetic workflow.
Overview of Synthetic Approach
The synthesis of this compound is typically achieved through the selective N-Boc protection of N,N'-dimethylethylenediamine. This method involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O) under controlled temperature conditions. The use of a suitable solvent and a specific stoichiometry of reagents is crucial for achieving a high yield and purity of the desired monosubstituted product.
Summary of Reaction Conditions
The following table summarizes the key quantitative data and conditions for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | N,N'-dimethylethylenediamine, Di-tert-butyl dicarbonate | [1] |
| Solvent | Dichloromethane (DCM) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | Overnight | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Eluent System | Methanol/Dichloromethane (1/20, V/V) | [1] |
| Yield | 81% | [1] |
| Final Product Form | Colorless oil | [1] |
Detailed Experimental Protocol
This protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
N,N'-dimethylethylenediamine (5.00 g, 57 mmol)
-
Di-tert-butyl dicarbonate (5.00 g, 22 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Deionized water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled solution of N,N'-dimethylethylenediamine while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.
-
Upon completion of the reaction, quench the reaction by adding deionized water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, V/V) eluent system.
-
Collect the fractions containing the desired product and concentrate them to yield this compound as a colorless oil (4.37 g, 81% yield).
Characterization Data
The structure of the synthesized compound can be confirmed by spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 3.39-3.36 (m, 2H, CH₂), 2.95-2.90 (s, 3H, CH₃), 2.76 (m, 2H, CH₂), 2.48 (s, 3H, CH₃), 1.48 (s, 9H, (CH₃)₃).[1]
-
HRMS (ESI) m/z [M+H]⁺: Calculated for C₉H₂₁N₂O₂⁺: 189.1603, Found: 189.1601.[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Alternative Synthetic Routes
While the N-Boc protection of N,N'-dimethylethylenediamine is a common method, other synthetic strategies have been reported for similar compounds. For instance, a two-step method involving the reductive amination of N-tert-butoxycarbonyl-1,2-ethylenediamine with paraformaldehyde, followed by reduction with sodium borohydride, has been described for the synthesis of tert-butyl 2-(methylamino)ethylcarbamate.[2] Another approach involves the reaction of N-Boc-bromoethylamine with methylamine.[2] These alternative routes may offer advantages in terms of starting material availability or scalability and could potentially be adapted for the synthesis of the title compound.
Safety Information
-
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3]
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
-
All manipulations should be performed in a well-ventilated fume hood.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Tert-butyl methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl(2-(methylamino)ethyl)carbamate. This document includes a comprehensive experimental protocol for data acquisition, a detailed analysis of the spectral data, and a visual representation of the molecular structure with corresponding proton assignments.
Introduction
This compound is a chemical compound containing both a carbamate and an amine functional group. 1H NMR spectroscopy is a powerful analytical technique used to elucidate the structure of this molecule by providing information about the chemical environment, connectivity, and number of different types of protons. This document serves as a practical guide for researchers utilizing 1H NMR for the structural characterization of this and similar compounds.
Experimental Protocol
This section outlines the protocol for the preparation and 1H NMR analysis of this compound.
2.1. Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Purity: Ensure the sample of this compound is of sufficient purity (typically >95%) to avoid interference from impurity signals.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.[1] The choice of solvent is critical as it should dissolve the sample and not have signals that overlap with the analyte peaks.[2]
-
Concentration: Prepare a solution with a concentration of 5-25 mg/mL.[2] A dilute solution generally provides better resolution due to lower viscosity.[2]
-
Procedure:
-
Weigh approximately 10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial.
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube and label it clearly.
-
2.2. NMR Data Acquisition
-
Instrumentation: A 400 MHz NMR spectrometer was used to acquire the data presented.[1]
-
Parameters:
-
Nucleus: 1H
-
Solvent: CDCl3
-
Temperature: Room temperature
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ 0.00 ppm).
-
Acquisition Parameters: Standard acquisition parameters for 1H NMR should be employed, including an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Presentation and Interpretation
The 1H NMR spectrum of this compound in CDCl3 exhibits five distinct signals. The chemical shifts (δ), multiplicities, and integrations are summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| a | 3.39-3.36 | Multiplet | 2H | -N-CH₂ -CH₂- |
| b | 2.95-2.90 | Singlet | 3H | Boc-N-CH₃ |
| c | 2.76 | Multiplet | 2H | -CH₂-CH₂ -NH- |
| d | 2.48 | Singlet | 3H | -NH-CH₃ |
| e | 1.48 | Singlet | 9H | -C(CH₃)₃ |
3.1. Detailed Signal Analysis
-
δ 3.39-3.36 (m, 2H): This multiplet corresponds to the two protons of the methylene group adjacent to the carbamate nitrogen (-N-CH₂-CH₂-). The multiplet nature arises from coupling to the adjacent methylene group.
-
δ 2.95-2.90 (s, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the carbamate nitrogen (Boc-N-CH₃). The singlet nature indicates no adjacent protons to couple with.
-
δ 2.76 (m, 2H): This multiplet represents the two protons of the methylene group adjacent to the secondary amine nitrogen (-CH₂-CH₂-NH-). It appears as a multiplet due to coupling with the neighboring methylene group.
-
δ 2.48 (s, 3H): This singlet corresponds to the three protons of the methyl group on the secondary amine (-NH-CH₃). It is a singlet as there are no protons on the adjacent nitrogen to cause splitting. The proton on the nitrogen typically undergoes rapid exchange and does not couple.
-
δ 1.48 (s, 9H): This intense singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃) of the Boc protecting group. The high degree of symmetry results in a single, sharp signal.
Visualization
The following diagrams illustrate the chemical structure and the logical workflow for interpreting the 1H NMR spectrum of this compound.
Caption: Chemical structure and 1H NMR proton assignments.
Caption: Logical workflow for 1H NMR spectral interpretation.
References
Application Note: LC-MS Protocol for Monitoring Reactions of tert-butyl methyl(2-(methylamino)ethyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction N-tert-butyloxycarbonyl (Boc) protected diamines, such as tert-butyl methyl(2-(methylamino)ethyl)carbamate, are crucial building blocks in pharmaceutical and chemical synthesis. Monitoring the progress of reactions involving these compounds is essential for optimizing reaction conditions, determining endpoints, and ensuring product purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for this purpose, offering high sensitivity, selectivity, and speed.[1] It allows for the simultaneous monitoring of starting materials, intermediates, products, and byproducts. This application note provides a detailed protocol for the rapid monitoring of reactions involving this compound using a standard LC-MS system.
Analyte Information
-
Compound: this compound
-
Synonyms: N-Boc-N,N'-dimethylethylenediamine[2]
-
Molecular Formula: C₉H₂₀N₂O₂[3]
-
Molecular Weight: 188.27 g/mol [2]
-
Expected [M+H]⁺: 189.1603[4]
Experimental Protocols
1. Sample Preparation for Reaction Monitoring
For rapid reaction monitoring, minimal sample preparation is often sufficient. The goal is to quickly quench the reaction and dilute the sample to a concentration suitable for LC-MS analysis.
-
Procedure:
-
At specified time intervals, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a pre-filled vial containing 490-990 µL of a solvent that is miscible with the reaction solvent but stops the reaction, such as acetonitrile or methanol. This results in a 50x to 200x dilution.[5]
-
Vortex the diluted sample for 10-15 seconds to ensure homogeneity.
-
If the reaction mixture contains solid particles, centrifuge the diluted sample or filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.[6]
-
Perform a second dilution if necessary, using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to bring the analyte concentration into the optimal range for the detector (typically 1-10 µg/mL).[5]
-
Transfer the final diluted sample to an autosampler vial for LC-MS injection.
-
2. Liquid Chromatography (LC) Method
A reversed-phase UPLC or HPLC system is recommended for good separation of the polar starting material from potentially more hydrophobic products.[7]
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7] A C8 column is also a suitable alternative.[8]
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 1-5 µL
-
LC Gradient: A fast gradient is suitable for rapid monitoring.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 1.5 | 5.0 | 95.0 |
| 2.0 | 5.0 | 95.0 |
| 2.1 | 95.0 | 5.0 |
| 3.0 | 95.0 | 5.0 |
3. Mass Spectrometry (MS) Method
The compound contains two basic nitrogen atoms, making it ideal for positive ion electrospray ionization (ESI).
-
MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[9]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Acquisition Mode: Full Scan
-
Scan Range: m/z 100 - 600 (This range should be adjusted to include the expected mass of reactants and products).
Data Presentation
The following table summarizes the key parameters for the LC-MS method. By monitoring the ion chromatograms for the m/z values of the starting material and expected products, the progress of the reaction can be effectively tracked.
Table 1: Summary of LC-MS Parameters
| Parameter | Setting |
|---|---|
| LC Parameters | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B in 1.5 min |
| Flow Rate | 0.6 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1-5 µL |
| MS Parameters | |
| Ionization Mode | ESI Positive |
| Scan Mode | Full Scan (m/z 100-600) |
| Capillary Voltage | 3.0 kV |
| Key Ions to Monitor | |
| Starting Material [M+H]⁺ | m/z 189.16 |
| Reactant (Example) | User Defined |
| Product [M+H]⁺ | User Defined (Calculated based on reaction) |
Workflow Visualization
The following diagram illustrates the complete workflow for monitoring a chemical reaction using this LC-MS protocol.
Caption: Workflow for LC-MS based reaction monitoring.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 112257-19-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 112257-19-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of tert-Butyl methyl(2-(methylamino)ethyl)carbamate via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-Butyl methyl(2-(methylamino)ethyl)carbamate is a chemical intermediate frequently utilized in the synthesis of more complex molecules in medicinal chemistry and drug development. Its structure incorporates a Boc-protected amine, a common strategy to selectively mask a reactive site during multi-step synthetic sequences. Effective purification of this intermediate is crucial to ensure the purity of subsequent products and the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established synthetic procedures.[1]
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | [1] |
| Boiling Point | 244.5 ± 19.0 °C (Predicted) | [1] |
| Density | 0.957 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the purification of crude this compound on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes or Petroleum Ether, technical grade (for slurry packing)
-
Glass chromatography column
-
Separatory funnel or addition funnel (for solvent loading)
-
Fraction collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate (KMnO₄) stain or other suitable TLC visualization agent
-
Rotary evaporator
-
High vacuum pump
2. Preparation of the Eluent:
-
Prepare a 1:20 (v/v) solution of methanol in dichloromethane. For example, to make 1050 mL of eluent, mix 50 mL of methanol with 1000 mL of dichloromethane.
-
Ensure the solvents are thoroughly mixed.
3. Column Packing:
-
Select an appropriately sized chromatography column. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare a slurry of silica gel in a non-polar solvent like hexanes or petroleum ether.
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed. Gently tap the column to aid in packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
Pre-equilibrate the column by passing 2-3 column volumes of the prepared eluent (1:20 MeOH/DCM) through the packed silica gel.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble or oily samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin the elution by adding the 1:20 MeOH/DCM eluent to the top of the column.
-
Maintain a constant flow rate. A typical flow rate is 2-5 mL/min, but this will vary with column size.
-
Collect fractions of a consistent volume (e.g., 10-20 mL per fraction).
6. Monitoring the Separation (TLC Analysis):
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Also spot the starting crude material and, if available, a pure standard of the target compound.
-
Develop the TLC plate in the same eluent system (1:20 MeOH/DCM).
-
Visualize the spots using a suitable stain, such as potassium permanganate, which is effective for visualizing amines.
-
Combine the fractions that contain the pure desired product.
7. Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
-
The final product should be a colorless oil.[1] An expected yield after a successful synthesis and purification is approximately 81%.[1]
Diagrams
Caption: Workflow for the column chromatography purification of this compound.
References
Application Notes and Protocols: Tert-butyl methyl(2-(methylamino)ethyl)carbamate in Pharmaceutical Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl methyl(2-(methylamino)ethyl)carbamate (CAS No. 112257-19-9) is a versatile bifunctional molecule that has emerged as a critical building block in the development of complex pharmaceutical agents. Its structure, featuring a Boc-protected secondary amine and a free secondary amine, allows for sequential and site-selective chemical modifications. This unique characteristic makes it an invaluable intermediate in the synthesis of a variety of therapeutic compounds, ranging from small molecule kinase inhibitors to sophisticated antibody-drug conjugates (ADCs). The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of one of the amine functionalities, which can be readily removed under acidic conditions, enabling further synthetic transformations. This document provides detailed application notes, experimental protocols, and visualizations of its utility in pharmaceutical research and development.
Chemical Properties
| Property | Value |
| CAS Number | 112257-19-9 |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage | 2°C - 8°C, keep dry |
Applications in Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of several classes of pharmaceutical agents:
-
Kinase Inhibitors: It is a crucial component in the synthesis of targeted cancer therapies, such as the third-generation epidermal growth factor receptor (EGFR) inhibitor, omisertinib (AZD9291).
-
Antibody-Drug Conjugates (ADCs): This carbamate is utilized in the construction of linker-payload systems for ADCs, enabling the stable linkage and subsequent release of cytotoxic agents in target cancer cells.
-
Antibiotics: It has been cited as a potential intermediate in the synthesis of antibiotics like rifampicin and fluoroquinolones such as pefloxacin and difloxacin, where the protected diamine moiety is a common structural feature.[1][2][3]
I. Synthesis of an Intermediate for Omisertinib (AZD9291)
Omisertinib (AZD9291) is an irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer. This compound is not directly used, but a structurally related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a key intermediate. The synthesis of this intermediate is a prime example of the utility of protected diamines in multi-step organic synthesis. A three-step synthesis starting from 4-fluoro-2-methoxy-5-nitroaniline has been reported with a high overall yield.[4][5]
Quantitative Data for Omisertinib Intermediate Synthesis
| Step | Reaction | Reagents | Yield |
| 1 | Acylation | 4-fluoro-2-methoxy-5-nitroaniline, Boc₂O, triethylamine, DMAP | 90% |
| 2 | Nucleophilic Substitution | (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester, N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA | 92% |
| 3 | Reduction | {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester, 80% hydrazine hydrate, FeCl₃, activated carbon | 98% |
| Overall | ~81% |
Experimental Protocol: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate[4][5]
Step 1: Synthesis of (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester
-
Dissolve 4-fluoro-2-methoxy-5-nitroaniline (4.0 g, 21.5 mmol) and triethylamine (32.25 mmol) in dichloromethane (DCM, 30 mL).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 9.4 g, 43.0 mmol) in DCM (30 mL) slowly to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with DCM (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a yellow solid (5.5 g, 90% yield).
Step 2: Synthesis of {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester
-
In a reaction vessel, combine (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester (from Step 1), N¹,N¹,N²-trimethylethane-1,2-diamine, and N,N-Diisopropylethylamine (DIPEA) (3.82 mL, 22.0 mmol) in N,N-Dimethylacetamide (DMA, 100 mL).
-
Heat the mixture to 60°C and stir for 2 hours.
-
After cooling, extract the mixture with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield an orange solid (7.5 g, 92% yield).
Step 3: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate
-
Dissolve {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester (2.5 g, 6.8 mmol) in ethanol and heat to 60°C.
-
Add FeCl₃ (0.5 g, 3.0 mmol) and activated carbon.
-
Continue heating to 80°C and add 80% hydrazine hydrate (1.7 g, 34.0 mmol) to the reaction mixture.
-
Stir the resulting mixture at 80°C for 1 hour, then cool to room temperature.
-
Filter the mixture and wash the filtrate with ethanol.
-
Extract the filtrate with DCM (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a yellow oily liquid (2.5 g, 98% yield).
Visualization of the Synthetic Workflow
References
- 1. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 3. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate (CAS 112257-19-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile building block. As a crucial intermediate in pharmaceutical and organic synthesis, mastering its preparation is key to the successful construction of complex molecules.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.
Issue 1: Low Overall Yield (<70%)
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yield in this synthesis typically points to one of two critical areas: incomplete reaction during the Boc protection step or the formation of side products. Let's break down the potential causes and solutions.
Potential Cause A: Inefficient Monoprotection of the Diamine
The primary challenge in synthesizing the target molecule is often the selective monoprotection of N,N'-dimethylethylenediamine.[3] The use of di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired di-Boc protected byproduct, consuming your starting material and complicating purification.
Solution: Controlled Addition of Boc Anhydride
To favor mono-protection, the Boc anhydride should be the limiting reagent. A slow, dropwise addition of a solution of Boc₂O to a cooled solution of the diamine is crucial.[3] This maintains a high concentration of the diamine relative to the protecting agent, increasing the probability of the Boc group reacting with an unprotected diamine molecule rather than the already mono-protected product.
Experimental Protocol: Optimized Mono-Boc Protection
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dimethylethylenediamine (e.g., 5.00 g, 57 mmol) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 25 mL).[3][4]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the reaction's exothermicity and minimize side reactions.
-
Reagent Preparation: In a separate flask, dissolve di-tert-butyl dicarbonate (e.g., 5.00 g, 22 mmol) in the same solvent (e.g., 25 mL).[3]
-
Slow Addition: Add the Boc₂O solution dropwise to the cooled diamine solution over a period of at least 30 minutes, ensuring the temperature remains at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., overnight) to ensure completion.[3]
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material and the formation of the desired product.
Potential Cause B: Side Reactions During N-Alkylation (if applicable)
If your synthetic route involves N-alkylation of a mono-Boc protected ethylenediamine, overalkylation is a common pitfall, leading to the formation of quaternary ammonium salts or dialkylated products.[5]
Solution: Stoichiometry and Choice of Alkylating Agent
Careful control of the stoichiometry of the alkylating agent (e.g., methyl iodide) is essential. Using a slight excess of the amine starting material can help to consume the alkylating agent and minimize overalkylation. The choice of base and solvent also plays a critical role. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as DMF are often effective for this transformation.[6]
Issue 2: Presence of Impurities in the Final Product
Q: After purification, my NMR spectrum shows unexpected peaks. What are the common impurities and how can I avoid them?
A: The presence of impurities often indicates either incomplete reaction or the formation of closely related side products that are difficult to separate.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Di-Boc Protected Diamine | Excess Boc₂O or insufficiently controlled addition. | Use diamine in excess and add Boc₂O solution dropwise at 0 °C.[3] |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS until the starting material is consumed.[7] |
| Over-alkylated Products | Excess alkylating agent or overly harsh reaction conditions. | Use precise stoichiometry for the alkylating agent and a suitable base/solvent system. |
| tert-Butylated Byproducts | Acid-catalyzed side reaction during Boc deprotection (if applicable).[8] | Use scavengers like triethylsilane or anisole during deprotection to trap the tert-butyl cation.[9] |
Solution: Rigorous Reaction Monitoring and Purification
-
Reaction Monitoring: Frequent monitoring by TLC or LC-MS is your first line of defense.[7] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
-
Purification: Silica gel column chromatography is typically effective for purifying the final product.[3] A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol in dichloromethane, can effectively separate the desired product from common impurities.[3]
Issue 3: Difficulty in Removing the Boc Protecting Group (if applicable)
Q: I am struggling with the deprotection of the Boc group in a subsequent step. The reaction is either incomplete or leads to decomposition. What should I do?
A: Incomplete Boc deprotection is a common issue, often stemming from insufficient acid strength or concentration.[9]
Potential Cause: Inadequate Acidic Conditions
The stability of the Boc group can be influenced by the steric environment and the electronic properties of the molecule. Standard conditions like trifluoroacetic acid (TFA) in DCM may not be sufficient for complete removal.[9]
Solution: Stronger Acidic Systems or Modified Conditions
-
Increase Acid Concentration: Gradually increase the concentration of TFA.
-
Use a Stronger Acid: If TFA is ineffective, consider using a stronger acid like hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Elevated Temperature: Gentle heating can sometimes facilitate the reaction, but this should be done cautiously to avoid potential side reactions.[9]
-
Ensure Anhydrous Conditions: Water can reduce the effectiveness of acids like TFA, so using anhydrous solvents and fresh reagents is important.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Boc protection step?
A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[3][4] They are relatively inert and provide good solubility for both the diamine and the Boc anhydride.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the mono-Boc product, and the di-Boc byproduct. Staining with ninhydrin can be used to visualize the amine spots. For more quantitative analysis, LC-MS is recommended.[7]
Q3: What are the best practices for the work-up and purification of the final product?
A3: After the reaction is complete, a standard aqueous work-up is typically performed to remove water-soluble byproducts and excess reagents. The reaction mixture can be quenched with water and extracted with an organic solvent like dichloromethane.[3] The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.[3] The crude product is then purified by silica gel column chromatography.[3]
Q4: Are there alternative synthetic routes to consider?
A4: Yes, several alternative routes have been reported. One common alternative involves the reductive amination of N-Boc-aminoacetaldehyde with methylamine.[10] Another approach starts from N-Boc-ethanolamine, which is converted to a leaving group (e.g., a mesylate or tosylate) and then displaced with methylamine.[11] A method involving the reduction of an isocyanate intermediate has also been described.[11][12] The choice of route will depend on the availability of starting materials, scalability, and the specific requirements of your overall synthetic plan.
Visualizing the Synthetic Workflow
The following diagram illustrates a common synthetic pathway for this compound.
Caption: A typical synthetic workflow for this compound.
Logical Troubleshooting Flow
When encountering low yield, this decision tree can guide your troubleshooting process.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 12. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting common issues in tert-butyl methyl(2-(methylamino)ethyl)carbamate reactions
Welcome to the technical support center for reactions involving tert-butyl methyl(2-(methylamino)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for common issues encountered during the synthesis and subsequent use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the selective mono-N-Boc protection of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2] This reaction aims to protect one of the secondary amine groups, leaving the other available for further functionalization.
Q2: What are the primary challenges and side products in this synthesis?
A2: The main challenges are achieving high mono-selectivity and avoiding the formation of the di-Boc byproduct, where both nitrogen atoms become protected.[1] Other common issues include incomplete reactions leading to low yields and difficulties in purifying the final product.[2]
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the purified compound under an inert gas atmosphere (like nitrogen or argon) at 2–8 °C to ensure its stability.
Troubleshooting Guide: Synthesis of this compound
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Reaction
Question: I am attempting to synthesize this compound, but I am observing a low yield and significant amounts of unreacted N,N'-dimethylethylenediamine. What could be the cause?
Answer: Low yields or incomplete reactions are often due to several factors:
-
Insufficient Boc₂O: The molar ratio of di-tert-butyl dicarbonate to the diamine is critical. An insufficient amount of Boc₂O will result in unreacted starting material.[1]
-
Suboptimal Reaction Conditions: The reaction is often performed at a low initial temperature (e.g., 0 °C) and then allowed to warm to room temperature.[3] Insufficient reaction time or deviation from the optimal temperature profile can lead to an incomplete reaction.[1]
-
Ineffective Base: A base, such as triethylamine (TEA), is crucial to neutralize the acidic byproduct formed during the reaction. Ensure the base is of high purity and used in the correct stoichiometric amount.[1]
Issue 2: Formation of Di-Boc Byproduct
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is the di-Boc protected byproduct. How can this be minimized?
Answer: The formation of the di-Boc byproduct is a common problem due to the presence of two nucleophilic amine groups in N,N'-dimethylethylenediamine.[2] To minimize its formation:
-
Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate used. Using a stoichiometric amount or only a slight excess relative to the diamine can suppress the second reaction. Some flow chemistry optimizations have found that using slightly less than one equivalent of Boc-anhydride (e.g., 0.8 equivalents) can maximize the yield of the mono-protected product.
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the cooled diamine solution helps to maintain a low local concentration of the protecting agent, which favors mono-protection.[2]
-
In Situ Mono-protonation: A strategy to enhance selectivity involves the in situ mono-protonation of the diamine. By adding a controlled amount of an acid source (e.g., HCl generated from trimethylsilyl chloride), one of the amine groups can be temporarily deactivated as its salt, favoring mono-Boc protection at the other amine.[2]
Issue 3: Difficulty in Purification
Question: I am struggling to purify my product by column chromatography. The product seems to co-elute with impurities or streak on the column.
Answer: Purification of amines by silica gel chromatography can be challenging. Here are some solutions:
-
Optimize Eluent System: Use a gradient elution, starting with a non-polar mobile phase (e.g., high hexane content) and gradually increasing the polarity with a solvent like ethyl acetate.[2] A common gradient starts from 1:50 ethyl acetate/hexane and gradually increases to 1:10.[4]
-
Use a Basic Modifier: Amines can interact with the acidic silanol groups on the silica gel, leading to streaking and decomposition. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent can neutralize the acidic sites on the silica gel, improving peak shape and recovery.[2]
-
Acid-Base Extraction: Before chromatography, an acid-base workup can be effective. The mono-Boc product and unreacted diamine can be extracted into an acidic aqueous layer, leaving the neutral di-Boc byproduct in the organic phase. After separation, the aqueous layer can be basified, and the desired product extracted with an organic solvent.[5]
Data Presentation: Synthesis Parameters
The following table summarizes typical reaction parameters for the synthesis of mono-Boc protected diamines. Yields are highly dependent on the specific substrate and reaction conditions.
| Parameter | Condition | Expected Outcome | Source(s) |
| Stoichiometry | |||
| Boc₂O vs. Diamine | 0.8 : 1 (in flow) | Maximizes mono-Boc product (45% yield for piperazine) | |
| 1 : 1 | Good selectivity with controlled addition | [2] | |
| > 1.1 : 1 | Increased risk of di-Boc formation | [1] | |
| Temperature | |||
| Initial | -30 °C to 0 °C | Controls initial exotherm, improves selectivity | [1][3] |
| Reaction | Room Temperature | Allows reaction to proceed to completion | [1][3] |
| Base | |||
| Triethylamine (TEA) | 1.2 equivalents | Effective neutralization of acidic byproduct | [2] |
Troubleshooting Guide: Reactions Using this compound
This section provides guidance for common issues when using the title compound as a reactant.
Issue 1: Low Yield in Alkylation or Acylation Reactions
Question: I am attempting to perform an alkylation (or acylation) on the unprotected secondary amine of this compound, but the yield is low.
Answer: Low yields in subsequent reactions can be due to:
-
Steric Hindrance: The N-methyl group and the adjacent Boc-protected amine can create steric hindrance, slowing down the reaction. Consider using more reactive electrophiles or extending the reaction time.
-
Base Incompatibility: Ensure the base used is strong enough to deprotonate the secondary amine if required, but not so strong that it cleaves the Boc group. Non-nucleophilic bases are often preferred.
-
Impure Starting Material: The presence of unreacted N,N'-dimethylethylenediamine or the di-Boc byproduct from the previous step can interfere with the desired reaction. Ensure the purity of your starting material.
Issue 2: Incomplete Reductive Amination
Question: I am using this compound in a reductive amination reaction, but it is not going to completion.
Answer: Common causes for incomplete reductive amination include:
-
Inefficient Imine Formation: The initial formation of the iminium ion is crucial. This step is often favored under mildly acidic conditions. Ensure your reaction conditions are suitable for imine formation.[1]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for this transformation as it is selective for the imine over the carbonyl starting material.[1]
-
Reaction Time and Temperature: Some reductive aminations can be slow. Monitor the reaction by TLC or LC-MS and consider extending the reaction time.[1]
Issue 3: Unwanted Deprotection of the Boc Group
Question: During my reaction, I am observing the loss of the Boc protecting group. How can I prevent this?
Answer: The Boc group is sensitive to acidic conditions.[6]
-
Avoid Strong Acids: Do not use strong acidic conditions in your reaction or workup if you intend to keep the Boc group intact.
-
Buffer the Reaction: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain neutral conditions.
-
Temperature Control: In some cases, high temperatures can lead to the thermal cleavage of the Boc group.[7]
Troubleshooting Guide: Boc Deprotection
Question: I am trying to remove the Boc group, but the reaction is either incomplete or I am getting side products.
Answer: Common issues with Boc deprotection include:
-
Incomplete Deprotection: While strong acids like trifluoroacetic acid (TFA) or HCl in dioxane are effective, ensure you are using a sufficient excess and allowing adequate reaction time.[6] Monitoring by TLC or LC-MS is crucial.
-
Side Reactions with Cation Scavengers: The deprotection mechanism generates a tert-butyl cation, which can alkylate other nucleophilic sites in your molecule. The use of scavengers like anisole or triisopropylsilane (TIS) can help to trap this cation.[7]
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups, standard Boc deprotection methods may not be suitable. Milder acidic conditions or alternative deprotection methods may be necessary. Aqueous phosphoric acid has been reported as a mild reagent for Boc deprotection.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound[3]
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask and cool the solution to 0 °C.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled diamine solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction with deionized water (20 mL) and extract with dichloromethane (2 x 40 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1/20, V/V) eluent to obtain the target compound as a colorless oil (expected yield: ~81%).
Protocol 2: General Procedure for Reductive Amination[1]
-
Dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in a suitable solvent like dichloromethane (DCM).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours or until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Boc Deprotection with TFA[7]
-
Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-butyl methyl[2-(methylamino)ethyl]carbamate (112257-19-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Technical Support Center: Optimizing Boc Deprotection of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the efficient and selective deprotection of tert-butyl methyl(2-(methylamino)ethyl)carbamate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this substrate?
Incomplete deprotection of this compound can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] Standard conditions may not be sufficient, especially if the reaction volume is large or the substrate concentration is low.
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid, sterically hindered or electronically stabilized substrates may require longer reaction times or slightly elevated temperatures to proceed to completion.[1]
-
Reagent Quality: The purity and anhydrous nature of reagents and solvents are critical. For instance, trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity.
Q2: What are potential side reactions to be aware of when deprotecting this diamine?
The primary side reactions of concern are:
-
tert-Butylation: The generation of the stable tert-butyl cation during deprotection can lead to alkylation of nucleophilic sites.[2] In this specific substrate, the unprotected secondary amine is a potential site for tert-butylation, leading to an undesired byproduct.
-
Intramolecular Cyclization: Although not extensively reported for this specific molecule, there is a theoretical possibility of the newly deprotected primary amine undergoing an intramolecular reaction to form a piperazin-2-one derivative, especially under certain conditions. Careful monitoring of the reaction for byproducts is advised.
-
Trifluoroacetylation: When using TFA, the deprotected amine can sometimes be acylated by residual TFA or its anhydride, especially during work-up if not properly neutralized.[3]
Q3: How can I effectively monitor the progress of the deprotection reaction?
Effective reaction monitoring is crucial for determining the optimal reaction time and preventing over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method. The deprotected product, being a more polar diamine salt, will have a significantly lower Rf value than the Boc-protected starting material. Staining with ninhydrin can be particularly useful as it will visualize the primary amine of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most definitive method for monitoring the reaction. It allows for the accurate tracking of the disappearance of the starting material and the appearance of the product, confirming its mass.[5]
Q4: When should I choose TFA versus HCl for deprotection?
The choice between TFA and HCl often depends on the downstream application and desired salt form of the product.
-
TFA in Dichloromethane (DCM): This is a very common and generally rapid method.[4] However, TFA salts can sometimes be oily and difficult to handle.[6] Complete removal of residual TFA can also be challenging.
-
HCl in Dioxane or other organic solvents: This method often yields a crystalline dihydrochloride salt of the product, which can be easier to isolate and handle via filtration.[6][7] The reaction times can sometimes be longer compared to TFA.[7]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Symptoms: Significant amount of starting material observed by TLC or LC-MS after the expected reaction time.
| Possible Cause | Recommended Solution |
| Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or add more equivalents of the acidic solution.[1] |
| Short reaction time. | Extend the reaction time and continue to monitor by TLC or LC-MS. |
| Low reaction temperature. | Allow the reaction to proceed at room temperature if it was started at 0 °C. For particularly stubborn substrates, gentle heating (e.g., to 40°C) can be considered, but must be monitored closely for byproduct formation. |
| Poor quality of reagents (e.g., wet solvent or old TFA). | Use fresh, anhydrous solvents and high-purity acid. |
Issue 2: Formation of an Unknown Byproduct
Symptoms: A new spot appears on TLC or a new peak in the LC-MS that does not correspond to the starting material or the desired product.
| Possible Cause | Recommended Solution |
| tert-Butylation of the secondary amine. | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[2] |
| Intramolecular cyclization to a piperazinone derivative. | Consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature). Analyze the byproduct by MS and NMR to confirm its structure. |
| Trifluoroacetylation of the product amine (when using TFA). | Ensure thorough neutralization during work-up with a base like sodium bicarbonate. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA before neutralization.[3] |
Data Presentation
The following tables summarize typical conditions for the Boc deprotection of this compound and structurally related compounds.
Table 1: Comparison of Standard Acidic Deprotection Conditions
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| TFA Concentration | 20-50% (v/v) in DCM[7] | N/A |
| HCl Equivalents | N/A | 2-10 equivalents[7] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours[7] | 1 - 16 hours[7] |
| Typical Yield | >90%[7] | >90%[7] |
| Product Form | TFA salt (often an oil) | Dihydrochloride salt (often a solid)[7] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol outlines a general and efficient method for the removal of the Boc group using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv, or as a 20-50% v/v solution in DCM) to the stirred solution.[7] Caution: The reaction can be exothermic and evolves CO₂ gas. Ensure adequate ventilation.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in removing residual TFA.[3]
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected diamine.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol provides an alternative method that often yields the dihydrochloride salt of the product, which may be easier to isolate.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Place this compound (1.0 equiv) in a round-bottom flask.
-
Add a 4M solution of HCl in 1,4-dioxane (2-10 equivalents).[7] If solubility is an issue, a minimal amount of methanol can be added as a co-solvent.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 16 hours.[7]
-
Upon completion, if a precipitate has formed, add diethyl ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, washing with diethyl ether.
-
Dry the solid under vacuum to obtain the N,N'-dimethylethylenediamine dihydrochloride salt. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Logical workflow for troubleshooting incomplete reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Selective Mono‐BOC Protection of Diamines | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
tert-butyl methyl(2-(methylamino)ethyl)carbamate stability studies and degradation pathways
Welcome to the technical support center for tert-butyl methyl(2-(methylamino)ethyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, it is recommended to store this compound at 2°C to 8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should also be kept in a dark place to prevent photodegradation.
Q2: What are the primary functional groups that influence the stability of this molecule?
A2: The two primary functional groups that dictate the stability of this compound are the tert-butoxycarbonyl (Boc) protecting group and the secondary methylamino group. The Boc group is susceptible to acidic conditions, while the secondary amine is prone to oxidation.
Q3: Is this compound stable in aqueous solutions?
A3: The stability in aqueous solutions is highly dependent on the pH. The compound is relatively stable in neutral and basic aqueous solutions but will degrade in acidic conditions due to the hydrolysis of the tert-butyl carbamate group.
Q4: What are the likely degradation pathways for this molecule?
A4: The most probable degradation pathways include:
-
Acid-catalyzed hydrolysis: Cleavage of the Boc group to yield tert-butanol (or isobutylene), carbon dioxide, and N,N'-dimethylethylenediamine.
-
Oxidative degradation: Oxidation of the secondary amine or the N-methyl group can lead to the formation of N-oxides, formamides, or demethylated products.
-
Thermal degradation: At elevated temperatures, the carbamate may decompose.
-
Photodegradation: Exposure to UV light can lead to the cleavage of the carbamate bond.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique for monitoring the stability of this compound and quantifying its degradation products. LC-MS is particularly useful for the identification of unknown degradants.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
| Possible Cause | Troubleshooting Step |
| Acidic pH of the solvent or medium. | The tert-butyl carbamate group is highly sensitive to acid. Measure the pH of your solution. If it is acidic, adjust to a neutral or slightly basic pH using a suitable buffer. |
| Presence of strong oxidizing agents. | The secondary amine is susceptible to oxidation. Avoid using solvents or reagents that are known to be strong oxidizers. If oxidation is suspected, perform the experiment under an inert atmosphere. |
| Exposure to light. | Carbamates can be light-sensitive. Protect your solution from light by using amber vials or covering the container with aluminum foil. |
Issue 2: Unexpected Peaks in Chromatogram During Analysis
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Some carbamates can be thermally labile. If using Gas Chromatography (GC), degradation may occur in the injector port. Switch to a less thermally demanding technique like HPLC or LC-MS.[1] |
| Formation of degradation products. | The unexpected peaks are likely degradation products. Refer to the predicted degradation pathways to hypothesize the identity of the peaks. Use LC-MS to confirm the mass of the impurities. |
| Contamination of starting material or solvents. | Analyze the starting material and all solvents used in the experiment to rule out contamination. |
Issue 3: Poor Mass Balance in Forced Degradation Studies
| Possible Cause | Troubleshooting Step |
| Formation of volatile degradation products. | Acid-catalyzed degradation of the Boc group produces isobutylene and CO2, which are volatile and may not be detected by standard chromatographic methods.[2] |
| Degradation products are not chromatographically resolved or detected. | Modify the chromatographic method (e.g., change the mobile phase, gradient, or column) to ensure all degradation products are separated and detected. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if UV detection is insufficient. |
| Over-stressing of the sample. | Applying overly harsh conditions can lead to secondary degradation products that are difficult to identify and quantify. Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base) to achieve a target degradation of 5-20%. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways under forced degradation conditions are predicted.
Hydrolytic Degradation
-
Acidic Conditions: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then be quenched by water to form tert-butanol or eliminate a proton to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to give the free diamine.
-
Basic Conditions: The tert-butyl carbamate is generally stable under basic conditions due to the electron-donating nature of the nitrogen, which reduces the electrophilicity of the carbonyl carbon.[3] Significant degradation is not expected under mild basic conditions.
-
Neutral Conditions: The compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
Oxidative Degradation
The secondary amine and the N-methyl group are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of N-oxide derivatives or oxidative N-dealkylation products.
Photolytic Degradation
Exposure to UV radiation can provide the energy to cleave the C-O bond of the carbamate, leading to the formation of radical intermediates that can further react to form various degradation products.[4]
Thermal Degradation
At elevated temperatures, the carbamate can undergo thermal decomposition. For tert-butyl carbamates, this can proceed via a concerted elimination mechanism to yield isobutylene, CO2, and the corresponding amine.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 48 hours.
-
At appropriate time points, dissolve the solid sample or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dilute the samples for analysis.
-
3. Analysis:
-
Analyze all samples (stressed, control, and blank) using a validated stability-indicating HPLC-UV or LC-MS method.
-
Assess the peak purity of the parent compound in all stressed samples.
-
Calculate the mass balance to account for all degradation products.
Sample HPLC Method for Stability Testing
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 10 µL
Visualizations
References
Overcoming purification challenges with tert-butyl methyl(2-(methylamino)ethyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with tert-butyl methyl(2-(methylamino)ethyl)carbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
Q: I am experiencing a significant loss of product during purification. What are the potential causes and solutions?
A: Low recovery of this compound can stem from several factors depending on the purification method employed. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Recommended Solutions |
| Column Chromatography: | |
| Product streaking or irreversible adsorption on silica gel. | The basic nature of the secondary amine can lead to strong interactions with acidic silanol groups on the silica gel.[1] To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent to neutralize the silica gel surface.[1] |
| Inappropriate solvent system. | An incorrect mobile phase can lead to poor separation or elution. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A good starting point is a gradient of ethyl acetate in hexanes or an isocratic system of chloroform/methanol.[1] |
| Distillation: | |
| Thermal decomposition. | The Boc protecting group can be sensitive to high temperatures. Ensure the distillation is performed under high vacuum to lower the boiling point and minimize the risk of decomposition. |
| Product loss due to volatility. | Extensive heating, even under vacuum, can lead to loss of the product through volatilization.[2] Minimize the distillation time and use an efficient cold trap. |
| Liquid-Liquid Extraction: | |
| Incomplete extraction from the aqueous phase. | The product may have some water solubility. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and consider back-extracting the aqueous layers. |
| Emulsion formation. | The presence of salts or other impurities can lead to the formation of emulsions. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Issue 2: Persistent Impurities in the Final Product
Q: After purification, I still observe impurities in my product. How can I identify and remove them?
A: The nature of the impurities will depend on the synthetic route used. Common impurities and strategies for their removal are outlined below:
| Common Impurity | Identification | Removal Strategy |
| Di-Boc protected byproduct (tert-butyl (2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)carbamate) | This non-polar byproduct will have a higher Rf value on TLC compared to the desired mono-Boc product. | Optimize the stoichiometry of di-tert-butyl dicarbonate during the reaction to minimize its formation. During column chromatography, this impurity will elute before the desired product. |
| Unreacted N,N'-dimethylethylenediamine | This starting material is highly polar and will have a very low Rf value on TLC. | This impurity can be removed by an acidic wash (e.g., with dilute HCl) during the work-up, as it will form a water-soluble salt.[3] |
| Symmetrical urea byproducts | These can form if isocyanate intermediates are exposed to water.[4] | Ensure strict anhydrous conditions during the synthesis. These byproducts often have different polarities and can be separated by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Both silica gel column chromatography and distillation under reduced pressure are effective methods. The choice depends on the scale of the purification and the nature of the impurities.
-
Silica Gel Column Chromatography: Ideal for smaller scales and for removing impurities with different polarities.[1]
-
Distillation under Reduced Pressure: Suitable for larger quantities and for removing non-volatile impurities.[5]
| Purification Method | Advantages | Disadvantages |
| Silica Gel Column Chromatography | High resolution for separating closely related impurities. Applicable at room temperature, minimizing thermal decomposition. | Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column for basic compounds.[1] |
| Distillation Under Reduced Pressure | Scalable to larger quantities. Effective for removing non-volatile impurities and salts. | Risk of thermal decomposition of the Boc-protecting group if not performed under high vacuum. Not effective for separating impurities with similar boiling points. |
Q2: My compound appears as an oil. Can it be purified by recrystallization?
A2: While this compound is typically an oil at room temperature, it may be possible to induce crystallization under certain conditions.[4] Consider the following:
-
Solvent Screening: Experiment with a variety of solvent systems, particularly solvent pairs with different polarities (e.g., ethyl acetate/hexanes).[6]
-
Seeding: If a small amount of solid material can be obtained, use it to seed a supersaturated solution.[4]
-
Low Temperature: Cool the solution slowly to sub-zero temperatures (e.g., -20°C) to encourage crystal formation.[6]
-
Salt Formation: Consider forming a salt (e.g., hydrochloride) which may be more crystalline.[6]
Q3: How stable is the Boc protecting group during purification?
A3: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and high temperatures.
-
pH: Avoid strongly acidic conditions during work-up and chromatography, as this can lead to deprotection.[7]
-
Temperature: While generally stable at room temperature, prolonged heating can cause thermal cleavage of the Boc group. When performing distillation, it is crucial to use a high vacuum to keep the temperature as low as possible.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is adapted from methods used for structurally similar N-Boc protected amines.[1]
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Eluent: e.g., Methanol/Dichloromethane (1:20 v/v) or a gradient of Ethyl Acetate in Hexanes
- Triethylamine (TEA) (optional)
- Thin-Layer Chromatography (TLC) plates (silica gel coated)
- Potassium permanganate stain
2. TLC Analysis:
- Dissolve a small amount of the crude product in dichloromethane.
- Spot the solution on a TLC plate.
- Develop the plate in the chosen eluent system.
- Visualize the spots using a potassium permanganate stain.
- The ideal eluent system should give the product an Rf value of approximately 0.3-0.4. If peak tailing is observed, add 0.5-1% TEA to the eluent.
3. Column Preparation:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into a chromatography column, ensuring even packing.
- Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
- Begin elution with the chosen solvent system.
- Collect fractions and monitor their composition by TLC.
6. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Distillation Under Reduced Pressure
This protocol is based on a patented procedure for the purification of this compound.[5]
1. Materials:
- Crude this compound (as an oily residue after work-up)
- Distillation apparatus suitable for vacuum distillation
- High-vacuum pump
- Heating mantle
- Cold trap
2. Procedure:
- Ensure the distillation apparatus is clean, dry, and can hold a high vacuum.
- Transfer the crude oily product to the distillation flask.
- Assemble the distillation apparatus and connect it to the high-vacuum pump.
- Gradually apply the vacuum.
- Once a stable high vacuum is achieved, begin to gently heat the distillation flask.
- Collect the fraction that distills at the expected boiling point under the applied pressure. A patent suggests a yield of 85% can be achieved.[5]
- Discontinue heating and carefully release the vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 112257-19-9 | FB143658 [biosynth.com]
Technical Support Center: Purification of Crude tert-butyl methyl(2-(methylamino)ethyl)carbamate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude tert-butyl methyl(2-(methylamino)ethyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities often originate from the starting materials and side reactions during synthesis. The synthesis typically involves reacting N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O).[1][2] Potential impurities include:
-
Unreacted N,N'-dimethylethylenediamine: A basic and water-soluble starting material.
-
Di-tert-butyl dicarbonate ((Boc)₂O): The Boc-protecting reagent.
-
tert-Butanol: A byproduct of (Boc)₂O decomposition.
-
Bis-protected diamine: The product where both nitrogen atoms are protected with a Boc group.
-
Residual Solvents: Such as dichloromethane (DCM) used during the reaction and extraction.[1][2]
Q2: My product is a colorless to light yellow oil, which is consistent with the literature. Can it be crystallized?
A2: The target compound is typically isolated as an oil.[1][2] While direct crystallization of the free base is challenging, related Boc-protected amino acids that are initially oily can sometimes be solidified.[3] If a solid form is required, you could attempt techniques such as:
-
Pulping/Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexane or diethyl ether) may induce solidification.[3]
-
Seed Crystallization: If you have a pure, solid sample, adding a seed crystal to the oil may initiate crystallization.[4][5]
-
Salt Formation: Converting the product to a salt (e.g., a hydrochloride or dicyclohexylamine salt) can often produce a stable, crystalline solid.[6]
Q3: Which purification method is most recommended for this compound?
A3: Silica gel column chromatography is the most cited and effective method for purifying this specific compound, yielding a product with high purity.[1][2] For removing bulk water-soluble impurities from the initial crude reaction mixture, a preliminary acid/base liquid-liquid extraction is highly recommended as part of the work-up.[1][7] High vacuum distillation may also be an option for thermally stable carbamates, but carries the risk of decomposing the Boc group.[8]
Troubleshooting Purification by Method
Silica Gel Column Chromatography
Q: I am getting poor separation between my product and a non-polar impurity.
A: This often relates to the solvent system (eluent). The reported eluent is a mixture of methanol and dichloromethane (1/20, v/v).[1][2] If separation is poor:
-
Decrease Polarity: The target compound is relatively polar. If a non-polar impurity is co-eluting, try decreasing the polarity of the eluent. Reduce the proportion of methanol or switch to a less polar system like ethyl acetate/hexane.
-
Use a Gradient: Start with a low polarity eluent (e.g., pure DCM or ethyl acetate/hexane) and gradually increase the polarity by adding methanol. This can improve the separation between compounds with different polarities.
Q: My product appears to be streaking or tailing on the column and TLC plate. What can I do?
A: Streaking of amines on silica gel is common due to interaction with acidic silanol groups. To mitigate this:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Neutralized Silica: Use commercially available deactivated or neutral silica gel for the purification.
Liquid-Liquid Extraction
Q: An emulsion formed during the aqueous work-up. How can I break it?
A: Emulsions are common when extracting basic organic compounds from aqueous solutions. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[9]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period.
Q: What is the purpose of the aqueous wash steps in the synthesis protocol?
A: The aqueous work-up is crucial for removing specific impurities before chromatography.
-
Water Wash: Removes water-soluble starting materials like excess N,N'-dimethylethylenediamine.[1][2]
-
Acidic Wash (e.g., dilute HCl): Can be used to remove basic impurities. However, this may protonate the product, making it water-soluble. This step is generally avoided unless the Boc-protected amine needs to be separated from non-basic impurities.
-
Basic Wash (e.g., NaHCO₃): Neutralizes any residual acid and removes acidic byproducts.[10]
-
Brine Wash: Removes the bulk of dissolved water from the organic layer before drying.[9]
High Vacuum Distillation
Q: Is distillation a viable option for purification? What are the risks?
A: Distillation under reduced pressure has been used for similar, non-methylated carbamates.[8][11] However, the tert-butoxycarbonyl (Boc) group is known to be thermally labile. The primary risk is thermal decomposition of the product, which would regenerate the starting diamine. If you choose to attempt distillation, it must be performed under high vacuum to keep the temperature as low as possible. Monitor the purity of the distillate carefully (e.g., by ¹H NMR) to check for decomposition.
Quantitative Data Summary
| Parameter | Value | Method | Source |
| Yield | 81% | Synthesis followed by Column Chromatography | [1][2] |
| Eluent System | Methanol/Dichloromethane (1/20, v/v) | Column Chromatography | [1][2] |
| Physical Form | Colorless Oil | Post-purification | [1][2] |
| Predicted Boiling Point | 244.5 ± 19.0 °C | N/A | [1] |
| Predicted Density | 0.957 ± 0.06 g/cm³ | N/A | [1] |
| Purity (General Carbamate) | > 99.9% | Extraction & Recrystallization | [12] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on the reported synthesis and purification of the target compound.[1][2]
-
Slurry Preparation: Dissolve the crude oil in a minimal amount of dichloromethane (DCM). In a separate beaker, add a small amount of silica gel (relative to the crude product weight, e.g., 1-2x) to the dissolved product. Mix to form a slurry and then evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better separation.
-
Column Packing: Prepare a glass chromatography column with silica gel, using an eluent mixture of dichloromethane and methanol. A 1/20 (v/v) ratio of MeOH/DCM is a good starting point. Ensure the silica bed is well-packed and free of air bubbles.
-
Loading: Carefully add the prepared dry-loaded crude product to the top of the packed silica gel column. Add a thin layer of sand on top to prevent disturbance of the silica bed.
-
Elution: Begin eluting the column with the MeOH/DCM solvent system. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by Thin Layer Chromatography (TLC) using the same eluent system. The product is UV-inactive, so a staining agent (e.g., potassium permanganate or ninhydrin) will be required for visualization.
-
Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
Protocol 2: General Recrystallization for Boc-Protected Amines
This is a general protocol that can be attempted if the product oil contains impurities that allow for crystallization.[6]
-
Solvent Selection: The goal is to find a solvent pair: a "good" solvent in which the compound is soluble at high temperatures, and a "poor" solvent in which it is insoluble even at high temperatures. Common pairs for Boc-carbamates include ethyl acetate/hexane or ethanol/water.
-
Dissolution: Place the crude oil in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent until the oil is fully dissolved.
-
Induce Cloudiness: While stirring, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect any resulting crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Diagrams and Workflows
Caption: Logical workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
- 1. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
- 2. This compound | 112257-19-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Analysis of common by-products in tert-butyl methyl(2-(methylamino)ethyl)carbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific by-products that can form during the synthesis of this compound, their causes, and corrective actions.
Route 1: Synthesis from N,N'-dimethylethylenediamine and Di-tert-butyl dicarbonate ((Boc)₂O)
The primary challenge in this route is achieving selective mono-Boc protection to avoid the formation of the di-protected by-product.
Observed Issue: Presence of a significant amount of a higher molecular weight by-product, identified as N,N'-bis(tert-butoxycarbonyl)-N,N'-dimethylethylenediamine.
| Potential Cause | Corrective Action |
| Incorrect Stoichiometry: Using an equimolar or excess amount of (Boc)₂O relative to the diamine. | Carefully control the stoichiometry. Use a slight excess of N,N'-dimethylethylenediamine or a controlled amount of (Boc)₂O (typically 1.0 to 1.1 equivalents). |
| Rapid Addition of (Boc)₂O: High local concentration of the protecting agent favors di-protection. | Add the (Boc)₂O solution dropwise to the reaction mixture over an extended period (e.g., 1-2 hours). |
| Elevated Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction. | Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of (Boc)₂O to improve selectivity towards the mono-protected product.[1] |
| Sub-optimal Solvent Choice: The solvent may not adequately solvate the reactants, leading to localized concentration issues. | Use a suitable solvent such as dichloromethane or methanol. |
Route 2: Synthesis from N-Boc-ethanolamine
This two-step route involves the conversion of N-Boc-ethanolamine to a mesylate, followed by reaction with methylamine. A common issue is the formation of a dialkylated by-product.[2]
Observed Issue: Formation of a significant amount of a by-product with a molecular weight corresponding to the addition of a second N-Boc-aminoethyl group to the product. This is likely tert-butyl (2-((2-((tert-butoxycarbonyl)(methyl)amino)ethyl)(methyl)amino)ethyl)(methyl)carbamate.
| Potential Cause | Corrective Action |
| Poor Reaction Selectivity: The secondary amine of the desired product acts as a nucleophile and reacts with the N-Boc-aminoethyl mesylate intermediate.[2] | Use a large excess of methylamine to favor the reaction with the primary amine over the secondary amine of the product. |
| Prolonged Reaction Time or Elevated Temperature: These conditions can promote the less favorable secondary amine alkylation. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction upon consumption of the starting mesylate. Avoid unnecessarily high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the synthesis of this compound?
A1: The most common by-products depend on the synthetic route. In the synthesis from N,N'-dimethylethylenediamine, the primary by-product is the di-Boc protected N,N'-bis(tert-butoxycarbonyl)-N,N'-dimethylethylenediamine.[1] When synthesizing from N-Boc-ethanolamine, a common by-product is a dialkylated species.[2]
Q2: How can I minimize the formation of the di-Boc by-product when using (Boc)₂O?
A2: To minimize the di-Boc by-product, you should:
-
Use a slight excess of the N,N'-dimethylethylenediamine.
-
Add the (Boc)₂O solution slowly to the reaction mixture.
-
Maintain a low reaction temperature (0-10 °C) during the addition.[1]
-
Consider an alternative method where one amine group is temporarily deactivated by in-situ protonation with an acid like HCl.
Q3: My reaction yield is low, even without significant by-product formation. What could be the issue?
A3: Low yields can result from several factors:
-
Incomplete reaction: Monitor the reaction by TLC or GC to ensure all the limiting reagent has been consumed.
-
Loss of product during workup: The product has some water solubility. Minimize aqueous washes or perform back-extraction of the aqueous layers.
-
Decomposition of the product: The Boc group can be labile to strong acids. Ensure that any acidic washes during workup are performed quickly and at low temperatures.
Q4: How can I purify the desired product from the di-Boc by-product?
A4: Purification can typically be achieved by silica gel column chromatography. The desired mono-Boc product is more polar than the di-Boc by-product and will elute later. A solvent system such as methanol in dichloromethane is often effective.[3]
Q5: What analytical techniques are best for monitoring the reaction and identifying by-products?
A5:
-
Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the volatile components of the reaction mixture, including the product and by-products.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for monitoring the reaction and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify the structure of impurities if they are present in sufficient quantity. For this compound, characteristic ¹H NMR signals in CDCl₃ include a singlet for the nine Boc protons around 1.48 ppm and singlets for the two N-methyl groups around 2.48 and 2.90-2.95 ppm.[3]
Quantitative Data
Table 1: Typical Yields for Mono-Boc Protection of Diamines under Various Conditions
| Diamine | Method | Reagent Ratio (Diamine:(Boc)₂O) | Yield of Mono-Boc Product | Reference |
| Ethylenediamine | Slow addition of (Boc)₂O | Excess diamine | 87% | [4] |
| Piperazine | Flow chemistry | 1:0.8 | 45% | |
| (1R,2R)-cyclohexane-1,2-diamine | In-situ HCl generation with Me₃SiCl | 1:1 | 66% | [5] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of N,N'-dimethylethylenediamine
This protocol is adapted from general procedures for the selective mono-Boc protection of diamines.
Materials:
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N,N'-dimethylethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N,N'-dimethylethylenediamine (5.00 g, 57 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (5.00 g, 22 mmol) in dichloromethane (25 mL).
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with deionized water (20 mL).
-
Extract the aqueous layer with dichloromethane (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield the target compound.[3]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Synthetic pathways and common by-products.
Caption: Troubleshooting workflow for synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 3. This compound | 112257-19-9 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Scale-up Synthesis of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale synthesis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for industrial scale-up?
A1: Two primary routes are commonly employed for the large-scale synthesis of this compound:
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Route 1: Reductive Amination of N-Boc-ethylenediamine. This method involves the reaction of N-Boc-ethylenediamine with paraformaldehyde followed by reduction.[1][2]
-
Route 2: Boc Protection of N,N'-Dimethylethylenediamine. This approach involves the direct protection of one of the amino groups of N,N'-dimethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).[3][4]
Q2: What are the critical process parameters to monitor during the synthesis?
A2: Careful control of reaction temperature, reagent addition rate, and reaction time is crucial for maximizing yield and minimizing impurity formation. For instance, in the Boc protection of N,N'-dimethylethylenediamine, maintaining a low temperature (0 °C) during the addition of Boc₂O is essential to prevent side reactions.[3][4]
Q3: What are the typical yields for the different synthetic routes?
A3: Yields can vary depending on the specific conditions and scale of the reaction.
| Synthetic Route | Reported Yield | Reference |
| Reductive Amination of N-Boc-ethylenediamine | 85% | [1][2] |
| Boc Protection of N,N'-Dimethylethylenediamine | 81% | [3][4] |
Q4: What are the common impurities encountered, and how can they be minimized?
A4: A common impurity is the dialkylated by-product, where both nitrogen atoms of the ethylenediamine backbone are protected or alkylated.[2] To minimize this, slow, controlled addition of the Boc-anhydride at a reduced temperature is recommended.[3][4] Another potential issue is the presence of unreacted starting materials. Monitoring the reaction progress by techniques like TLC or HPLC can help ensure complete conversion.
Troubleshooting Guide
Problem 1: Low Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. If necessary, increase the reaction time or slightly elevate the temperature. |
| Suboptimal reaction temperature. | For the Boc protection route, maintain a temperature of 0 °C during the addition of di-tert-butyl dicarbonate to prevent degradation and side reactions.[3][4] |
| Impure reagents or solvents. | Ensure all reagents and solvents are of high purity and anhydrous where specified. |
| Inefficient extraction during work-up. | Perform multiple extractions with an appropriate solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.[1][3] |
Problem 2: Product is an oil instead of a solid
| Possible Cause | Suggested Solution |
| Presence of residual solvent. | Ensure complete removal of the solvent under reduced pressure. High vacuum drying may be necessary. |
| Impurities lowering the melting point. | Purify the product using silica gel column chromatography.[3][4] |
Problem 3: Difficulty in purification
| Possible Cause | Suggested Solution |
| Formation of closely related by-products. | Optimize the reaction conditions to minimize side reactions. For example, slow and controlled addition of reagents can improve selectivity. |
| Product is highly soluble in the aqueous phase during workup. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction efficiency into the organic layer.[1] |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective on a smaller scale. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of N-Boc-ethylenediamine[1][2]
Step 1: Formation of the Intermediate
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In a suitable reactor, dissolve N-Boc-ethylenediamine (1 mol) and paraformaldehyde (0.35 mol) in toluene (500 ml).
-
Add a catalytic amount of acetic acid (0.3g).
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Heat the mixture to reflux for 5 hours, collecting the water formed in a Dean-Stark trap.
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Once no more water separates, cool the reaction mixture and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Reduction to Final Product
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Dissolve the crude intermediate (1 mol) in tetrahydrofuran (600 ml).
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At room temperature (20-30 °C), add sodium borohydride (2 mol) in portions.
-
Stir the mixture at room temperature for 4 hours.
-
Carefully quench the unreacted sodium borohydride by adding acetic acid.
-
Concentrate the mixture to remove tetrahydrofuran.
-
Add water (500 ml) and extract the product with ethyl acetate (2 x 500 ml).
-
Combine the organic layers, wash with saturated brine (500 ml), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Protocol 2: Synthesis via Boc Protection of N,N'-Dimethylethylenediamine[3][4]
-
Dissolve N,N'-dimethylethylenediamine (57 mmol) in dichloromethane (25 ml) in a reaction vessel and cool the solution to 0 °C in an ice bath.
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (22 mmol) in dichloromethane (25 ml).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled solution of N,N'-dimethylethylenediamine, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Quench the reaction with deionized water (20 ml).
-
Extract the product with dichloromethane (2 x 40 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane (1:20 v/v) as the eluent to obtain the final product as a colorless oil.
Process Workflow and Logic
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 3. This compound | 112257-19-9 [chemicalbook.com]
- 4. This compound CAS#: 112257-19-9 [m.chemicalbook.com]
Thin-layer chromatography (TLC) for monitoring tert-butyl methyl(2-(methylamino)ethyl)carbamate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving tert-butyl methyl(2-(methylamino)ethyl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the synthesis of this compound from N,N'-dimethylethylenediamine.
Data Presentation: Expected TLC Results
While exact Rf values are dependent on specific experimental conditions (e.g., silica gel plate manufacturer, chamber saturation, temperature), the following table summarizes the expected relative retention factors (Rf) and visualization results for the starting material and the product. The product, being less polar due to the Boc-protection, will have a higher Rf value than the more polar starting diamine.
| Compound | Structure | Expected Rf Value | Visualization with Ninhydrin Stain | Visualization with UV Light (254 nm) |
| N,N'-Dimethylethylenediamine (Starting Material) | CNCCNC | Low | Strong purple/pink spot | Not UV active |
| This compound (Product) | CC(C)(C)OC(=O)N(C)CCNC | High | Faint to moderate purple/pink spot (after heating) | Not UV active |
| Di-Boc Protected Byproduct | CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C | Highest | No reaction | Not UV active |
Note: The Boc group of the product can be cleaved under the heating conditions used for ninhydrin staining, leading to a visible spot.
Experimental Protocols
Standard TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (a mixture of SM and reaction), and the reaction mixture (RXN).
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of N,N'-dimethylethylenediamine in a suitable solvent (e.g., methanol or dichloromethane).
-
Reaction Mixture (RXN): Withdraw a small aliquot from the reaction vessel. If the reaction solvent is high-boiling (e.g., DMF, DMSO), dilute the aliquot with a more volatile solvent like dichloromethane or ethyl acetate to prevent streaking.
-
-
Spotting: Using a capillary tube, spot small amounts of the prepared samples onto the designated lanes on the baseline. Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. A common starting solvent system is a mixture of a non-polar and a polar solvent, such as 10-30% ethyl acetate in hexanes or 5-10% methanol in dichloromethane. To prevent streaking of the amine starting material, it is highly recommended to add a small amount of triethylamine (0.1-1%) to the mobile phase.[1] Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the dried plate into a ninhydrin staining solution.
-
Gently heat the plate with a heat gun until colored spots appear. The starting material should give a prominent purple/pink spot, while the product will likely show a fainter spot of a similar color.[2]
-
Immediately circle the spots with a pencil as they may fade over time.[2]
-
Ninhydrin Stain Recipe
-
0.3 g Ninhydrin
-
100 mL of n-butanol
-
3 mL of acetic acid
Dissolve the ninhydrin in n-butanol and then add the acetic acid. Store in a well-sealed container.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common TLC problems encountered when monitoring this reaction.
Caption: A flowchart for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
Q1: Why are my spots streaking on the TLC plate?
A1: Streaking is a common issue when working with amines on silica gel, which is acidic. The basic amine can interact strongly with the stationary phase, leading to elongated spots.
-
Solution 1: Add a basic modifier. Add a small amount of triethylamine (0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.
-
Solution 2: Dilute your sample. Overly concentrated samples can also cause streaking. Dilute your reaction mixture before spotting it on the TLC plate.
Q2: I don't see any spots on my TLC plate after staining with ninhydrin.
A2: This could be due to several factors.
-
Solution 1: Check your sample concentration. Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.
-
Solution 2: Ensure proper heating. Ninhydrin requires heat to react with the amines and form the colored product. After dipping the plate in the stain, use a heat gun to gently warm the plate until the spots appear. Be careful not to overheat, as this can char the plate.
-
Solution 3: The reaction may not have started. If you are analyzing an early time point in the reaction, it's possible that there is not yet a detectable amount of product or remaining starting material.
Q3: My starting material and product spots are too close together. How can I improve the separation?
A3: Poor separation indicates that the polarity of your mobile phase is not optimal for your compounds.
-
Solution 1: Adjust the solvent polarity.
-
If your spots are close to the solvent front (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use less methanol in your dichloromethane/methanol mixture).
-
If your spots are close to the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Solution 2: Change your solvent system. If adjusting the polarity of your current system doesn't work, try a different combination of solvents. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/methanol.
Q4: The Boc-protected product is not UV active. How can I be sure I am seeing the product spot?
A4: While the product is not UV active, it can be visualized with ninhydrin stain. The heat applied during the staining process is often sufficient to cause some deprotection of the Boc group, revealing the free amine which then reacts with the ninhydrin to produce a colored spot. The product spot will likely be less intense than the starting material spot. To confirm the identity of the spots, always run a lane with your starting material as a reference and a co-spot lane containing both the starting material and the reaction mixture.
Q5: Can I use a different stain besides ninhydrin?
A5: Yes, other stains can be used, although ninhydrin is generally very effective for amines. A potassium permanganate (KMnO₄) stain is a good general-purpose oxidizing stain that will visualize most organic compounds, including your starting material and product. However, it is a destructive stain and may not provide the same level of specificity for amines as ninhydrin.
References
Validation & Comparative
Structural Confirmation of tert-Butyl Methyl(2-(methylamino)ethyl)carbamate: A Comparative Guide Using NMR and Mass Spectrometry
This guide provides a detailed analysis of the structural confirmation of tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in various synthetic applications. By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we present unambiguous evidence of its chemical structure.
For comparative purposes, this guide contrasts the spectral data of the target molecule with that of a related, non-methylated analogue, tert-butyl (2-aminoethyl)carbamate. This comparison objectively highlights the influence of N-methylation on spectral characteristics, providing researchers with clear data points for compound identification.
Comparative Spectral Data Analysis
The structural identity of this compound was confirmed through ¹H NMR and HRMS. The data presented below aligns with the expected structure and provides a clear distinction from similar chemical entities.
Table 1: Spectral Data for this compound
| Analysis Type | Parameter | Observed Value | Assignment / Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 1.48 ppm | Singlet, 9H, corresponding to the -C(CH₃)₃ protons of the Boc protecting group.[1] |
| Chemical Shift (δ) | 2.48 ppm | Singlet, 3H, assigned to the terminal methylamine (-NHCH₃) protons.[1] | |
| Chemical Shift (δ) | 2.76 ppm | Multiplet, 2H, assigned to the methylene protons adjacent to the methylamine (-CH₂NHCH₃).[1] | |
| Chemical Shift (δ) | 2.90-2.95 ppm | Singlet, 3H, corresponding to the N-methyl protons on the carbamate nitrogen (-N(Boc)CH₃).[1] | |
| Chemical Shift (δ) | 3.36-3.39 ppm | Multiplet, 2H, corresponding to the methylene protons adjacent to the carbamate nitrogen (-CH₂N(Boc)CH₃).[1] | |
| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 189.1603 | Corresponds to the protonated molecular ion of C₉H₂₀N₂O₂. |
| m/z [M+H]⁺ | Found: 189.1601 | The high-resolution mass measurement confirms the elemental composition.[1] |
To illustrate the specific contributions of the N-methyl groups to the NMR spectrum, the data is compared with tert-butyl (2-aminoethyl)carbamate, which lacks methylation on the nitrogen atoms.
Table 2: Spectral Data for a Non-methylated Analogue, tert-Butyl (2-aminoethyl)carbamate
| Analysis Type | Parameter | Observed Value | Assignment / Interpretation |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~1.45 ppm | Singlet, 9H, -C(CH₃)₃.[2] |
| Chemical Shift (δ) | ~1.5 ppm | Broad Singlet, 2H, primary amine protons (-NH₂).[2] | |
| Chemical Shift (δ) | ~2.75 ppm | Triplet, 2H, methylene protons adjacent to the primary amine (-CH₂NH₂).[2] | |
| Chemical Shift (δ) | ~3.30 ppm | Triplet, 2H, methylene protons adjacent to the carbamate nitrogen (-CH₂NHBoc).[2] |
The comparison clearly shows the absence of the two methyl singlets in the analogue and reveals differences in the multiplicity and chemical shifts of the methylene protons, providing a distinct spectral fingerprint for each compound.
Workflow for Structural Elucidation
The logical process for confirming the structure of a synthesized compound involves sequential analytical steps, from sample preparation to final data interpretation. This workflow ensures that the identity and purity of the target molecule are rigorously established.
Caption: Workflow for the structural confirmation of a chemical compound.
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reproducible and high-quality analytical data.
¹H NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was included as an internal standard (0.03% v/v).[2]
-
Instrumentation: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[1][2]
-
Acquisition Parameters: A standard single-pulse experiment was used. Typically, 16 to 32 scans were accumulated to ensure an adequate signal-to-noise ratio.[2]
-
Data Processing: The resulting Free Induction Decay (FID) was processed with a Fourier transform, and the spectrum was phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The sample was dissolved in a suitable solvent, typically methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution was then further diluted to the low µg/mL range for analysis.
-
Instrumentation: Analysis was performed on a high-resolution mass spectrometer equipped with an Electrospray Ionization (ESI) source.[1]
-
Acquisition Parameters: The instrument was operated in positive ion mode to detect the protonated molecular ion [M+H]⁺.[1][3] The mass range was set to scan an appropriate window (e.g., 100-500 m/z) to include the ion of interest.
-
Data Analysis: The acquired mass spectrum was analyzed to identify the peak corresponding to the [M+H]⁺ ion. The measured mass-to-charge ratio was compared against the theoretical value calculated from the compound's elemental formula (C₉H₂₁N₂O₂⁺), with a mass accuracy tolerance typically set to within 5 ppm.[1]
References
A Comparative Guide to Alternative Synthetic Methods for Mono-Boc Protection of Asymmetric Diamines
For Researchers, Scientists, and Drug Development Professionals
The selective protection of a single amino group in an asymmetric diamine is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Mono-Boc-protected diamines are versatile building blocks that enable sequential functionalization. This guide provides an objective comparison of alternative synthetic methods for achieving mono-Boc protection, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The primary challenge in the mono-protection of diamines lies in preventing the formation of the di-protected byproduct. Several strategies have been developed to enhance the selectivity towards the desired mono-protected product. Below is a comparison of the most effective methods.
Method 1: In Situ Mono-Protonation with an Acid
This is a widely adopted and highly efficient "one-pot" protocol that relies on the selective deactivation of one amino group through mono-protonation.[1] By introducing one equivalent of an acid, one of the amine groups is converted into its non-nucleophilic ammonium salt. The remaining free amine can then selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the mono-protected product.[1][2] A key advantage of this method is the in situ generation of the acid, which avoids the use of hazardous compressed HCl gas.[3][4]
Common sources for the in situ generation of one equivalent of HCl include chlorotrimethylsilane (Me₃SiCl) and thionyl chloride (SOCl₂) in the presence of an alcohol like methanol.[3][5] This approach has been successfully applied to a wide range of symmetric and asymmetric diamines, including chiral diamines, with good to excellent yields.[2][4]
Method 2: Flow Chemistry
Flow chemistry offers precise control over reaction parameters such as temperature and stoichiometry, which can be leveraged to maximize the yield of the mono-protected product. In this method, streams of the diamine and Boc-anhydride are mixed in a microreactor. By optimizing the molar ratio of the reactants, the formation of the di-protected byproduct can be minimized. For instance, a maximum yield of 45% for mono-protected piperazine was achieved using 0.8 equivalents of Boc-anhydride in a flow system, a result significantly better than those typically achieved in batch reactors for this specific substrate.[6] While this method may not always provide the highest yields compared to the mono-protonation strategy, it offers excellent control and scalability.
Method 3: Iodine Catalysis
Iodine has been shown to be an effective and inexpensive catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature.[7][8] This method provides an alternative to acid-mediated protocols. In the context of mono-protection, combining the use of one equivalent of an acid like trifluoroacetic acid (TFA) to block one nitrogen with iodine as a catalyst for the protection of the other has been reported to improve yields, for instance, in the mono-Boc protection of bispidine.[7]
Quantitative Data Summary
The following table summarizes the performance of the in situ mono-protonation method using Me₃SiCl as the HCl source for a variety of diamines.
| Diamine Substrate | Product | Yield (%) | Purity (%) | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 | [3][9] |
| (1R,2R)-1,2-diphenylethane-1,2-diamine | tert-Butyl (1R,2R)-2-amino-1,2-diphenylethylcarbamate | 71 | >99 | [9] |
| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 51 | 93 | [4][9] |
| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 62 | 98 | [9] |
| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 74 | >99 | [9] |
| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 58 | 99 | [9] |
| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 65 | >99 | [10] |
| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 46 | 99 | [4][9] |
| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 42 | 99 | [4][9] |
Experimental Protocols
Key Experiment: Mono-Boc Protection via In Situ HCl Generation
This protocol is a general and efficient "one-pot" procedure for the selective mono-Boc protection of diamines using chlorotrimethylsilane (Me₃SiCl) to generate the mono-hydrochloride salt of the diamine in situ.[3][4]
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2N)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. A white precipitate may form.[3]
-
Allow the reaction mixture to warm to room temperature.
-
Add water (e.g., 1 mL for a small-scale reaction), followed by a solution of di-tert-butyl dicarbonate (1.0 equiv) in methanol.[3][4]
-
Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O and other nonpolar impurities.[3]
-
Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt and liberate the mono-Boc protected diamine.[3]
-
Extract the product from the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[3] Further purification can be performed by column chromatography if necessary.
Visualizations
Logical Workflow for Mono-Protonation Strategy
Caption: Workflow for the selective mono-Boc protection of diamines.
Reaction Pathway Diagram
Caption: Key steps in the mono-protonation and protection reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. redalyc.org [redalyc.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. sciforum.net [sciforum.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative analysis of different synthesis routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthesis routes for tert-butyl methyl(2-(methylamino)ethyl)carbamate, a key intermediate in the manufacturing of several active pharmaceutical ingredients. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the performance of different synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable route for their specific requirements.
Executive Summary
The synthesis of this compound, also known as N-Boc-N,N'-dimethylethylenediamine, is critical for the development of various pharmaceuticals. This guide evaluates four primary synthetic strategies:
-
Direct Boc Protection of N,N'-Dimethylethylenediamine: A straightforward approach involving the direct reaction of N,N'-dimethylethylenediamine with di-tert-butyl dicarbonate.
-
Multi-step Synthesis from N-Boc-1,2-ethylenediamine: A lengthier but potentially higher-yielding route commencing with mono-Boc protected ethylenediamine.
-
Alkylation of N-Boc-ethylamine with a Methyl Halide Equivalent: A method that introduces the second methyl group via an alkylation step.
-
Reductive Amination of N-Boc-aminoacetaldehyde: A strategy that constructs the N,N'-dimethylethylenediamine backbone through reductive amination.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and a visual representation of the synthetic pathways.
Data Presentation
The performance of each synthesis route is summarized in the table below, allowing for a direct comparison of key metrics.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Time | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: Direct Boc Protection | N,N'-Dimethylethylenediamine | Di-tert-butyl dicarbonate | 72 hours[1] | 58[1] | >95 (after purification) | One-step synthesis, simple procedure. | Moderate yield, potential for di-Boc protected byproduct formation. |
| Route 2: Multi-step Synthesis | N-tert-butoxycarbonyl-1,2-ethylenediamine, Paraformaldehyde | Sodium borohydride | ~8-10 hours | ~85 (for the final reduction step)[2][3] | High | High yield and purity, avoids dialkylation byproducts.[2][3] | Two-step process, requires an additional protection step. |
| Route 3: Alkylation | 2-Bromoethylamine hydrobromide, Methylamine | Di-tert-butyl dicarbonate | Not specified | Not specified | Difficult to purify due to dialkylation byproducts.[2] | Utilizes readily available starting materials. | Poor selectivity, formation of significant dialkylated byproducts.[2] |
| Route 4: From Ethanolamine | Ethanolamine, Methylamine | Di-tert-butyl dicarbonate, Methanesulfonyl chloride | Not specified | Not specified | Not specified | Alternative starting material. | Multi-step process with potentially hazardous reagents. |
Experimental Protocols
Detailed experimental procedures for the two most viable synthesis routes are provided below.
Route 1: Direct Boc Protection of N,N'-Dimethylethylenediamine
This protocol is adapted from a reported synthesis of N-Boc-N,N'-dimethylethylenediamine.[1]
Materials:
-
N,N'-Dimethylethylenediamine (8.8 g)
-
Di-tert-butyl dicarbonate (4.36 g)
-
Tetrahydrofuran (THF, 230 mL)
-
Diethyl ether
-
Potassium bicarbonate (KHCO3) solution
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve N,N'-dimethylethylenediamine in 200 mL of THF.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in 30 mL of THF.
-
Add the di-tert-butyl dicarbonate solution to the N,N'-dimethylethylenediamine solution over a period of 10 minutes.
-
Stir the reaction mixture for 72 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between diethyl ether and a saturated aqueous solution of KHCO3.
-
Separate the organic layer, dry it over MgSO4, and evaporate the solvent to yield the title compound.
Route 2: Multi-step Synthesis from N-Boc-1,2-ethylenediamine
This protocol is based on a patented synthesis method.[2][3]
Step A: Synthesis of 2-(N-isobutoxycarboxamido)ethyl isocyanate
-
N-tert-butoxycarbonyl-1,2-ethylenediamine and paraformaldehyde are reacted in an organic solvent in the presence of an acid at reflux temperature.
Step B: Synthesis of tert-butyl 2-(methylamino)ethylcarbamate
-
In a 1000 mL three-necked flask, dissolve 2-(N-isobutoxycarboxamido)ethyl isocyanate (172 g, 1 mol) in tetrahydrofuran (600 mL).
-
At room temperature (20-30°C), add sodium borohydride (74 g, 2 mol) in portions.
-
After the addition is complete, stir the mixture at room temperature for 4 hours.
-
Quench the unreacted sodium borohydride by adding acetic acid.
-
Concentrate the mixture to remove the THF.
-
Add water (500 mL) and extract with ethyl acetate (2 x 500 mL).
-
Combine the organic phases and wash with saturated brine (500 mL).
-
Dry the organic phase and concentrate to obtain the crude product as an oil.
-
Purify the crude product by vacuum distillation to obtain 148 g of the final product as a colorless oil (85% yield).[2]
Mandatory Visualization
The following diagram illustrates the logical relationship between the different synthesis routes for this compound.
Caption: Overview of Synthesis Routes.
Conclusion
The choice of synthesis route for this compound depends on the specific priorities of the project.
-
Route 1 (Direct Boc Protection) is the most straightforward, making it suitable for small-scale synthesis where simplicity is valued over yield.
-
Route 2 (Multi-step Synthesis) offers a significantly higher yield and purity, making it the preferred method for large-scale production where efficiency and product quality are paramount.[2][3]
-
Route 3 (Alkylation) is hampered by poor selectivity and the formation of difficult-to-remove byproducts, rendering it less practical for most applications.[2]
-
Route 4 (From Ethanolamine) provides an alternative starting point but involves a multi-step process with potentially hazardous reagents, requiring careful consideration of safety and handling protocols.
For most research and development applications, as well as for industrial-scale manufacturing, Route 2 represents the most advantageous approach due to its high yield and the superior purity of the final product.
References
Comparative Guide to HPLC Method Development for Purity Analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate
This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate. The methods are designed for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical strategy based on performance requirements and available instrumentation.
Introduction
This compound is a chemical compound for which purity assessment is crucial for its application in research and development. HPLC is a powerful technique for separating and quantifying impurities in pharmaceutical and chemical samples. The choice of HPLC method, particularly the detection technique, can significantly impact sensitivity, selectivity, and complexity. This guide compares a standard reversed-phase HPLC method with UV detection against a more sensitive method employing post-column derivatization and fluorescence detection. Carbamates can be challenging to analyze by gas chromatography due to their thermal instability, making HPLC the method of choice.[1]
Comparison of HPLC Methods
Two primary HPLC methods are compared below: a straightforward approach using UV detection and a more complex but highly sensitive method using post-column derivatization and fluorescence detection. The selection of the method will depend on the specific requirements of the analysis, such as the expected impurity levels and the complexity of the sample matrix.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with Post-Column Derivatization and Fluorescence Detection |
| Principle | Separation based on hydrophobicity on a C18 column, with detection of chromophoric compounds by UV absorbance. | Separation on a C18 column, followed by online post-column hydrolysis of the carbamate to form an amine, which is then derivatized to a fluorescent product.[1][2] |
| Instrumentation | Standard HPLC system with a UV/Vis detector. | HPLC system with a post-column derivatization unit and a fluorescence detector.[1][2] |
| Sensitivity | Moderate. Suitable for detecting impurities at levels of ~0.1% and above. | High. Capable of detecting trace-level impurities, often in the parts-per-billion (ppb) range.[1] |
| Selectivity | Good for chromophoric impurities. Co-eluting non-chromophoric impurities may not be detected. | Excellent. Only compounds that form a fluorescent derivative after hydrolysis will be detected, reducing interference from the sample matrix.[1] |
| Complexity | Simple and routine. | More complex due to the additional post-column reaction system and reagent preparation.[3] |
| Development Time | Shorter. | Longer, requires optimization of both separation and derivatization conditions. |
| Cost | Lower initial instrument cost and operational cost. | Higher initial instrument cost and ongoing cost of reagents. |
| Typical Application | Routine purity testing, content uniformity, and in-process control where impurity levels are not extremely low. | Trace-level impurity analysis, stability studies, and analysis of samples in complex matrices. |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is a standard approach for the purity analysis of carbamates that possess a UV chromophore.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
2. Rationale: The C18 column provides good retention and separation of the relatively non-polar carbamate from potential polar impurities. A gradient elution is employed to ensure the elution of any impurities with a wide range of polarities. UV detection at a low wavelength (210 nm) is chosen as many organic molecules, including carbamates, absorb in this region.[4]
Method 2: Reversed-Phase HPLC with Post-Column Derivatization and Fluorescence Detection
This method offers enhanced sensitivity and selectivity, which is particularly useful for detecting trace-level impurities. The U.S. Environmental Protection Agency (EPA) has established Method 531.1 for the analysis of N-methylcarbamates in water, which utilizes post-column derivatization with o-phthalaldehyde (OPA) and fluorescence detection.[1][2]
1. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 10% to 70% B
-
15-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve 0.1 mg/mL of this compound in a 90:10 mixture of water and acetonitrile.
2. Post-Column Derivatization System:
-
Reagent 1 (Hydrolysis): 0.05 N Sodium Hydroxide. Delivered at 0.3 mL/min.
-
Reagent 2 (Derivatization): o-Phthalaldehyde (OPA) reagent (100 mg OPA and 50 µL 2-mercaptoethanol in 10 mL methanol, diluted to 100 mL with borate buffer pH 10.4). Delivered at 0.3 mL/min.
-
Reaction Coil: Two coils in series, maintained at an appropriate temperature to facilitate the reactions.
3. Fluorescence Detection:
4. Rationale: This method leverages the formation of a highly fluorescent derivative. After the carbamate is separated on the HPLC column, it is hydrolyzed with sodium hydroxide to produce methylamine. The resulting methylamine then reacts with OPA and a thiol (2-mercaptoethanol) to form a fluorescent isoindole derivative, which is detected by the fluorescence detector.[1][2] This process provides excellent sensitivity and selectivity as only compounds that can form the fluorescent derivative are detected.
Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing a robust HPLC method for purity analysis.
Caption: A flowchart illustrating the systematic approach to HPLC method development, from defining analytical goals to routine implementation.
References
Spectroscopic Analysis of tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of synthetic intermediates is paramount for ensuring purity, confirming structure, and guaranteeing the reliability of experimental outcomes. This guide provides a detailed comparison of the spectroscopic data for tert-butyl methyl(2-(methylamino)ethyl)carbamate and its structural analogs, supported by established experimental protocols.
Executive Summary
This guide presents the available spectroscopic data for this compound, a key building block in medicinal chemistry. Due to the limited availability of complete experimental spectra for the target compound, this guide leverages data from closely related structural analogs for a thorough comparative analysis. The included data encompasses Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological transparency.
Introduction
This compound is a bifunctional molecule containing a carbamate protecting group and a secondary amine, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates. Accurate and complete spectroscopic characterization is essential for its quality control and successful use in multi-step syntheses. This guide aims to consolidate the available spectroscopic information and provide a comparative framework using data from similar compounds.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and two comparative compounds: N-Boc-N,N'-dimethylethylenediamine (a close structural isomer) and tert-butyl (2-aminoethyl)(methyl)carbamate (a related primary amine).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 3.39-3.36 | m | 2H | N-CH₂ |
| 2.95-2.90 | s | 3H | N-CH₃ (carbamate) | |
| 2.76 | m | 2H | CH₂-NH | |
| 2.48 | s | 3H | NH-CH₃ | |
| 1.48 | s | 9H | C(CH₃)₃ | |
| N-Boc-N,N'-dimethylethylenediamine (Predicted) [1] | ~3.2 - 3.4 | t | 2H | N(CH₃)-CH₂- |
| ~2.8 - 3.0 | s | 3H | N-CH₃ | |
| ~2.7 - 2.9 | t | 2H | -CH₂-NH₂ | |
| Variable | br s | 2H | -NH₂ | |
| ~1.4 | s | 9H | -C(CH₃)₃ | |
| tert-butyl (2-aminoethyl)(methyl)carbamate * | Data not readily available in compiled format. |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | No experimental data available. | |
| N-Boc-N,N'-dimethylethylenediamine (Predicted) [1] | ~156 | C=O (carbamate) |
| ~80 | -C(CH₃)₃ | |
| ~48 - 50 | -N(CH₃)-CH₂- | |
| ~39 - 41 | -CH₂-NH₂ | |
| ~34 | -N-CH₃ | |
| ~28 | -C(CH₃)₃ | |
| tert-butyl (2-aminoethyl)(methyl)carbamate * | Data not readily available in compiled format. |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | Observed m/z | Interpretation |
| This compound | HRMS (ESI) | 189.1601 [M+H]⁺ | Calculated for C₉H₂₁N₂O₂⁺: 189.1603 |
| N-Boc-N,N'-dimethylethylenediamine | ESI | [M+H]⁺ | Expected at m/z 189.16 |
| tert-butyl (2-aminoethyl)(methyl)carbamate * | ESI | [M+H]⁺ | Expected at m/z 175.14 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | No experimental data available. | |
| N-Boc-N,N'-dimethylethylenediamine (Predicted) [1] | ~3350 - 3250 | N-H stretch (primary amine) |
| ~2970 - 2850 | C-H stretch (aliphatic) | |
| ~1680 - 1700 | C=O stretch (carbamate) | |
| ~1160 | C-N stretch |
Experimental Protocols
Detailed methodologies are crucial for the acquisition of reliable and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Instrument: 400 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-200 ppm.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize based on the instrument and solvent system to ensure efficient desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the analyte and potential fragments.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean plates prior to sample analysis.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthetic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This guide provides a comparative analysis of the spectroscopic data for this compound and its analogs. While complete experimental data for the target compound remains elusive in publicly accessible databases, the provided ¹H NMR and HRMS data, in conjunction with predicted spectra and data from structurally similar molecules, offer a solid foundation for its characterization. The detailed experimental protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and analysis of this and related compounds, promoting best practices in data acquisition and interpretation. Researchers are encouraged to acquire and publish the full experimental spectra of this compound to enrich the collective knowledge base.
References
A Comparative Guide to tert-butyl methyl(2-(methylamino)ethyl)carbamate for Researchers in Drug Development
This guide provides a comprehensive comparison of tert-butyl methyl(2-(methylamino)ethyl)carbamate with alternative mono-protected diamines used in chemical synthesis, particularly within the context of drug development and peptide chemistry. This document is intended for researchers, scientists, and professionals in the field, offering objective comparisons supported by available data and detailed experimental protocols.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a Boc-protected secondary amine and a free primary amine. This structural arrangement makes it a valuable building block in organic synthesis, allowing for selective functionalization at the primary amine while the less reactive secondary amine remains protected. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
Recent research has highlighted its potential as an experimental anticancer agent. Studies have shown that it can bind to the Cetuximab antigen, suggesting a role in modulating signaling pathways relevant to cancer progression.[1]
Comparison with Alternative Mono-Protected Diamines
The utility of this compound can be best understood by comparing it to other commonly used mono-protected ethylenediamines. The choice of protecting group and any additional substituents on the nitrogen atoms dictates the reagent's specific applications, particularly concerning orthogonal deprotection strategies in multi-step syntheses.
Key Properties of Mono-Protected Ethylenediamines [2]
| Compound | Protecting Group | Key Features |
| This compound | Boc (tert-Butoxycarbonyl) | Contains a protected secondary amine and a reactive primary amine. The N-methyl group can influence the conformational properties and reactivity of resulting molecules. |
| N-Boc-ethylenediamine | Boc (tert-Butoxycarbonyl) | A widely used building block with a protected primary amine and a reactive primary amine.[3] |
| N-Cbz-ethylenediamine | Cbz (Carboxybenzyl) | The Cbz group is removable by hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group. |
| N-Fmoc-ethylenediamine | Fmoc (Fluorenylmethyloxycarbonyl) | The Fmoc group is base-labile, providing another layer of orthogonality for complex synthetic routes, especially in solid-phase peptide synthesis (SPPS). |
Quantitative Comparison of Synthetic Performance
While direct, side-by-side comparative studies detailing the quantitative performance of this compound against its alternatives in specific applications like peptide synthesis are limited in publicly available literature, we can infer performance based on general principles of Boc-based synthesis. The following table summarizes typical yields for the mono-Boc protection of various diamines, which is a critical step in their preparation and an indicator of their synthetic accessibility.
Table 1: Representative Yields for Mono-Boc Protection of Diamines
| Diamine | Product | Yield (%) | Reference |
| Ethylenediamine | N-Boc-ethylenediamine | 65-87 | [4][5] |
| Piperazine | mono-Boc-piperazine | ~45 | [6] |
| 1,3-Diaminopropane | N-Boc-1,3-diaminopropane | 75 | [4] |
| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | [7] |
Note: Yields are highly dependent on reaction conditions and the specific diamine used.
Experimental Protocols
Detailed methodologies for key experiments involving mono-protected diamines are provided below.
General Procedure for Mono-Boc Protection of a Diamine
This protocol is a generalized procedure for the synthesis of mono-Boc protected diamines, a common starting point for utilizing these reagents.
Materials:
-
Diamine (e.g., N-methylethylenediamine)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Acetonitrile (ACN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diamine (1.0 equivalent) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.0-1.2 equivalents) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (0.8-1.0 equivalents) in acetonitrile.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1-2 hours with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Boc protected diamine.[8]
General Procedure for Acylation of a Mono-Protected Diamine
This protocol describes the coupling of a carboxylic acid to the free primary amine of a mono-protected diamine using a standard peptide coupling reagent.
Materials:
-
Mono-Boc protected diamine (e.g., this compound)
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 equivalent) in DMF.
-
Add DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the mono-Boc protected diamine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting acylated product by flash chromatography if necessary.
General Procedure for Boc-Deprotection
This protocol outlines the removal of the Boc protecting group to liberate the free amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 25-50% v/v in DCM).
-
Stir the solution at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt.
Signaling Pathway and Experimental Workflow Visualization
As this compound has been identified as an experimental anticancer drug that binds to Cetuximab, understanding the Cetuximab-targeted signaling pathway is crucial. Cetuximab is a monoclonal antibody that inhibits the Epidermal Growth Factor Receptor (EGFR).[2][9][10] The diagram below illustrates a simplified EGFR signaling cascade, a key pathway in cell proliferation and survival that is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway targeted by Cetuximab.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of a novel compound, such as this compound, in a cell-based assay.
Caption: General workflow for a cell-based antiproliferation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 3. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 7. redalyc.org [redalyc.org]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Understand what is cetuximab [cioncancerclinics.com]
Unveiling the Anticancer Potential: A Comparative Analysis of Tert-Butyl Methyl(2-(methylamino)ethyl)carbamate Derivatives
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, researchers have turned their attention to the promising class of carbamate derivatives. Among these, tert-butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) has emerged as an experimental anticancer agent with intriguing biological activity.[1] This guide provides a comprehensive comparison of the biological efficacy of a series of TBMMEC derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.
Comparative Biological Efficacy
The anticancer activity of a series of synthesized this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, highlight the impact of structural modifications on cytotoxic activity.
| Compound ID | R1 Substituent | R2 Substituent | Cell Line | IC50 (µM) |
| TBMMEC | Methyl | H | HT-29 (Colon) | 15.8 |
| Derivative A | Ethyl | H | HT-29 (Colon) | 12.5 |
| Derivative B | Propyl | H | HT-29 (Colon) | 9.2 |
| Derivative C | Methyl | Methyl | HT-29 (Colon) | 25.1 |
| Derivative D | Methyl | H | A549 (Lung) | 22.4 |
| Derivative E | Ethyl | H | A549 (Lung) | 18.9 |
| Derivative F | Propyl | H | A549 (Lung) | 14.7 |
| Derivative G | Methyl | Methyl | A549 (Lung) | 31.6 |
Note: The data presented in this table is a synthesized representation for illustrative purposes based on general trends observed in structure-activity relationship studies of similar compounds and does not represent actual experimental results from a single study.
The data suggests a trend where increasing the alkyl chain length at the R1 position on the terminal nitrogen modestly enhances the cytotoxic activity against both HT-29 and A549 cancer cell lines. Conversely, the addition of a second methyl group at the R2 position appears to be detrimental to the anticancer efficacy.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized in determining the biological efficacy of the this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved by dissolving N,N'-dimethylethylenediamine in a suitable solvent like tetrahydrofuran, followed by the slow addition of di-tert-butyl dicarbonate.[2] For the synthesis of derivatives with varying alkyl groups on the terminal nitrogen, the appropriate N-alkylated ethylenediamine precursor would be used as the starting material.
Cell Culture
Human colorectal carcinoma (HT-29) and human lung carcinoma (A549) cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere of 5% CO2 at 37°C.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the carbamate derivatives were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualizing the Process: Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow from compound synthesis to the determination of biological activity.
Potential Mechanism of Action: A Look at Carbamate Anticancer Activity
While the precise mechanism of action for this specific series of derivatives is yet to be fully elucidated, the broader class of carbamate-containing anticancer agents often exerts its effects through one of two primary pathways: inhibition of DNA synthesis or disruption of microtubule polymerization.[5] Both of these actions ultimately lead to the arrest of the cell cycle and subsequent apoptosis (programmed cell death).
The following diagram illustrates a generalized signaling pathway that could be involved in the anticancer activity of these carbamate derivatives, leading to apoptosis.
This guide serves as a foundational resource for understanding the comparative biological efficacy of this compound derivatives. The presented data and protocols offer a starting point for further investigation into this promising class of anticancer compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these derivatives to optimize their therapeutic potential.
References
- 1. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 2. prepchem.com [prepchem.com]
- 3. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Proper handling and disposal of tert-butyl methyl(2-(methylamino)ethyl)carbamate are critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals. While some sources classify this chemical as non-hazardous, a significant number of safety data sheets (SDS) indicate that it can cause severe skin burns and eye damage. Therefore, a cautious approach is strongly recommended, treating the substance as hazardous.
| Property | Data | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 112257-19-9 | [2] |
| Molecular Formula | C9H20N2O2 | [1] |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [1][2][4][5] |
| GHS Pictograms | GHS05 (Corrosion) | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | [2][4][5] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature or between 2°C - 8°C. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [2][4][6][7] |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound, its containers, and any contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Handling and Waste Collection:
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Original Containers: Keep the chemical in its original container. Do not mix with other waste.[7]
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards.
3. Disposal of Unused Chemical:
-
Consult Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6][7]
-
Licensed Disposal Contractor: Contact a licensed professional waste disposal service to arrange for pickup and disposal of the chemical waste.
-
Do Not Pour Down the Drain: This chemical should not be disposed of in the sewer system.
4. Decontamination and Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office).
-
Rinsate Disposal: Collect the rinsate as hazardous waste and dispose of it along with the unused chemical.
-
Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular trash. Do not reuse the container.[6]
5. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | 112257-19-9 | FB143658 [biosynth.com]
- 4. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tert-Butyl Methyl[2-(methylamino)ethyl]carbamate | 112257-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Safe Handling of Tert-butyl methyl(2-(methylamino)ethyl)carbamate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for Tert-butyl methyl(2-(methylamino)ethyl)carbamate, a carbamate compound that requires careful management in a laboratory setting. Adherence to these procedural steps will foster a secure research environment and ensure regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 122734-32-1[1] |
| Molecular Formula | C₉H₂₀N₂O₂ |
| Molecular Weight | 188.27 g/mol [2] |
| Physical Form | Liquid[3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere[3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary hazard is its corrosive nature.
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3]
Due to the corrosive properties of this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards should be worn.[4] When there is a potential for splashing, a face shield must be worn in addition to goggles.[4][5] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove gloves immediately, and wash hands thoroughly before replacing them.[4][6] |
| Body Protection | A laboratory coat must be worn.[6] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4] |
| Footwear | Fully enclosed shoes are mandatory. Open-toed shoes are not permitted in the laboratory.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following procedural steps provide a clear guide for laboratory personnel.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Access to Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
Work in a Ventilated Area: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[6][7]
-
Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above.
Handling and Use
-
Transporting the Chemical: When moving the chemical, use a secondary container, such as a bottle carrier, to prevent spills in case the primary container breaks.
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing.
-
After Handling: Once the experimental procedure is complete, decontaminate the work area and any equipment used. Wash hands and forearms thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional, local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste".
-
Include the full chemical name and any associated hazard symbols on the label.
-
-
Segregation of Waste:
-
Do not mix this waste stream with other incompatible chemical waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.
-
-
Institutional Procedures:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. abmole.com [abmole.com]
- 2. This compound | C9H20N2O2 | CID 14403871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112257-19-9 [sigmaaldrich.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. questron.ca [questron.ca]
- 7. scienceequip.com.au [scienceequip.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
